Leniolisib Phosphate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for inborn error of immunity and has 2 investigational indications.
See also: Leniolisib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1354691-97-6 |
|---|---|
Molecular Formula |
C21H28F3N6O6P |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChI Key |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leniolisib phosphate; Leniolisib monophosphate; |
Origin of Product |
United States |
Foundational & Exploratory
Leniolisib Phosphate: A Deep Dive into the Mechanism of Action of a Targeted PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leniolisib phosphate is a first-in-class selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[1][2][3] It represents a significant advancement in the targeted therapy of certain primary immunodeficiencies, most notably Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), also known as PASLI.[2] APDS is a rare genetic disorder caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, which encode the catalytic (p110δ) and regulatory (p85α) subunits of PI3Kδ, respectively.[4][5] This results in hyperactivation of the PI3Kδ signaling pathway, leading to a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[4][5] This in-depth technical guide will elucidate the core mechanism of action of Leniolisib, detail its effects on immune signaling pathways, present key quantitative data, and provide an overview of the experimental protocols used to characterize this novel therapeutic agent.
Core Mechanism of Action: Selective Inhibition of PI3Kδ
Leniolisib is a small molecule inhibitor that potently and selectively targets the delta isoform of PI3K.[1][6] The primary mechanism of action of Leniolisib is the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of PI3Kδ.[1] By occupying this site, Leniolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (Protein Kinase B) and mammalian target of rapamycin (mTOR).[1][2]
In APDS, the hyperactive PI3Kδ leads to excessive production of PIP3, resulting in constitutive activation of the Akt/mTOR pathway.[1][2] This dysregulation drives abnormal proliferation, survival, and differentiation of immune cells, particularly B and T lymphocytes.[1] Leniolisib's targeted inhibition of PI3Kδ normalizes this aberrant signaling, thereby restoring more balanced immune cell function and alleviating the clinical manifestations of APDS.[7]
Signaling Pathway Inhibition
The inhibitory effect of Leniolisib on the PI3Kδ signaling cascade is central to its therapeutic efficacy. The following diagram illustrates the canonical PI3Kδ pathway and the point of intervention by Leniolisib.
Quantitative Data Summary
The selectivity and potency of Leniolisib, along with its clinical efficacy, have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity of Leniolisib
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 11 | - |
| PI3Kα | 244 | 22-fold |
| PI3Kβ | 424 | 38-fold |
| PI3Kγ | 2230 | 202-fold |
| Data from cell-free isolated enzyme assays.[4][6] |
Table 2: Pharmacokinetic Parameters of Leniolisib (70 mg twice daily)
| Parameter | Value |
| Median Tmax (Time to Peak Plasma Concentration) | ~1 hour |
| Apparent Clearance (CL/F) | ~4.2 L/hour |
| Half-life (T1/2) | ~5 hours |
| Steady State | Reached in 2-3 days |
| Data from clinical trials in APDS patients.[2][7] |
Table 3: Clinical Efficacy of Leniolisib in APDS Patients (12-week, placebo-controlled trial)
| Endpoint | Leniolisib | Placebo | P-value |
| Change in Lymph Node Size (sum of products of diameters) | -0.25 (adjusted mean change) | - | 0.0006 |
| Change in Naïve B Cell Percentage | +37.30% (adjusted mean change) | - | 0.0002 |
| Reduction in Spleen Volume | 37.6% (mean) | 5% (mean) | 0.0020 |
| Data from a Phase 3 clinical trial in patients with APDS.[8] |
Experimental Protocols
The characterization of Leniolisib's mechanism of action has relied on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assays
Objective: To determine the potency and selectivity of Leniolisib against different PI3K isoforms.
Methodology:
-
Enzyme Source: Recombinant human PI3K isoforms (α, β, δ, γ) were used.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³²P-ATP.
-
Procedure (Illustrative for TR-FRET):
-
PI3K enzyme, a biotinylated PIP2 substrate, and ATP are incubated in an assay buffer.
-
Leniolisib is added in a range of concentrations to determine a dose-response curve.
-
The kinase reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and a detection mix containing a europium-labeled anti-PIP3 antibody and an allophycocyanin-labeled streptavidin is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pAkt Measurement by Flow Cytometry
Objective: To assess the inhibitory effect of Leniolisib on PI3Kδ pathway activity in immune cells.
Methodology:
-
Sample: Whole blood from APDS patients or healthy volunteers, or isolated peripheral blood mononuclear cells (PBMCs).
-
Stimulation: For ex vivo analysis, whole blood is stimulated with an agonist that activates PI3Kδ in a specific cell type, for example, anti-IgM and IL-4 for B cells.[7]
-
Procedure:
-
Aliquots of whole blood or PBMCs are incubated with Leniolisib at various concentrations or with a vehicle control.
-
The cells are then stimulated for a short period (e.g., 20 minutes) at 37°C.[7]
-
The reaction is stopped by fixation with a paraformaldehyde-based buffer.
-
Red blood cells are lysed, and the remaining leukocytes are permeabilized with a methanol-based buffer to allow intracellular staining.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD19 for B cells) and an antibody against phosphorylated Akt (pAkt S473).
-
Samples are acquired on a flow cytometer.
-
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of pAkt staining is quantified within the cell population of interest (e.g., CD19+ B cells). The percentage of inhibition is calculated relative to the stimulated control.
The following diagram outlines the workflow for assessing pAkt levels in B cells via flow cytometry.
Western Blotting for PI3K Pathway Proteins
Objective: To visually confirm the inhibition of Akt phosphorylation in cell lines or primary cells treated with Leniolisib.
Methodology:
-
Cell Culture and Treatment: Rat-1 fibroblasts ectopically expressing APDS-causative p110δ variants or primary T-cell blasts from patients are cultured and treated with varying concentrations of Leniolisib.[1]
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for pAkt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of pAkt to total Akt is calculated and normalized to the loading control.
Conclusion
This compound is a highly selective and potent inhibitor of PI3Kδ that acts by blocking the conversion of PIP2 to PIP3, thereby downregulating the hyperactive Akt/mTOR signaling pathway characteristic of APDS. This targeted mechanism of action leads to the normalization of immune cell function, a reduction in lymphoproliferation, and a significant improvement in the clinical manifestations of the disease. The quantitative data from in vitro, pharmacokinetic, and clinical studies robustly support its efficacy and targeted mode of action. The experimental protocols outlined provide a framework for the continued investigation of PI3Kδ inhibitors and their effects on immune cell signaling. Leniolisib stands as a prime example of successful precision medicine, offering a targeted therapeutic option for patients with a genetically defined immune disorder.
References
- 1. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - OAK Open Access Archive [oak.novartis.com]
Physicochemical Properties of Leniolisib Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leniolisib phosphate is a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme, recently approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring optimal therapeutic performance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action within the relevant signaling pathway.
Chemical Identity and Structure
This compound is the phosphate salt of Leniolisib. The active moiety, Leniolisib, is a pyridopyrimidine derivative.[1]
-
Chemical Name: 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1)[2]
-
CAS Number: 1354691-97-6 (for the phosphate salt)[3]
-
Molecular Formula: C₂₁H₂₈F₃N₆O₆P[3]
-
Chemical Structure: Leniolisib (Free Base)
This compound
Physicochemical Properties
A summary of the key physicochemical properties of Leniolisib and its phosphate salt are presented in the tables below. These parameters are critical for predicting the drug's behavior in biological systems and for guiding formulation strategies.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 450.47 g/mol (Leniolisib free base) 548.46 g/mol (this compound) | [2][4] |
| Appearance | White to yellowish to yellowish-greenish powder | [2] |
| Biopharmaceutics Classification System (BCS) | Class 2 (Low Solubility, High Permeability) | [5] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Aqueous Solubility | pH-dependent, with decreasing solubility as pH increases. | [2][4] |
| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL, with ultrasound) and H₂O (100 mg/mL, with ultrasound) | [6] |
| LogD (pH 7.4) | 3.1 | [4] |
| pKa (Strongest Basic) | 5.43 | [7] |
Table 3: Other Physicochemical Parameters
| Property | Value | Reference(s) |
| Hydrogen Bond Donor Count | 1 (Leniolisib) | [7] |
| Hydrogen Bond Acceptor Count | 8 (Leniolisib) | [4] |
| Rotatable Bond Count | 5 (Leniolisib) | [4] |
| Topological Polar Surface Area (TPSA) | 83.5 Ų | [4] |
Mechanism of Action and Signaling Pathway
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[8] In certain immune disorders like APDS, mutations lead to the hyperactivity of PI3Kδ.[9] This results in the excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] Elevated PIP3 levels subsequently activate downstream signaling pathways, most notably the AKT/mTOR pathway, leading to abnormal immune cell proliferation and function.[7][9] Leniolisib works by blocking the active site of PI3Kδ, thereby normalizing this signaling cascade.[7]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices and are tailored to the known characteristics of the compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound across a physiologically relevant pH range, in accordance with Biopharmaceutics Classification System (BCS) guidelines.
Caption: Experimental workflow for aqueous solubility determination.
Materials and Equipment:
-
This compound (API)
-
Standard buffer solutions (pH 1.2, 4.5, 6.8)
-
Orbital shaker with temperature control
-
Validated HPLC-UV system
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate flasks for each pH condition (in triplicate). The excess amount ensures that a saturated solution is achieved.
-
Incubation: Add a precise volume of the respective buffer to each flask. Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1 °C).
-
Equilibration and Sampling: Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours), with samples withdrawn at various time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached.
-
Sample Processing: Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved solid.
-
Analysis: Analyze the concentration of Leniolisib in the filtrate using a validated HPLC-UV method.
-
Data Analysis: The equilibrium solubility is determined when consecutive sample measurements show no significant change in concentration.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) titrants (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an appropriate electrode
-
Automated titrator or manual titration setup
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is limited at the starting pH) to achieve a concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a thermostated vessel (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with the standardized acid or base titrant in small, precise increments. For a basic pKa, titration would typically start from an acidic pH.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the half-equivalence point, which corresponds to the inflection point of the curve.
Particle Size Distribution (Laser Diffraction)
This protocol outlines the measurement of the particle size distribution of this compound powder using laser diffraction.
Materials and Equipment:
-
This compound (API powder)
-
Laser diffraction particle size analyzer with a dry powder dispersion unit
-
Appropriate dispersant if a wet method is used
Procedure:
-
Instrument Setup: Set up the laser diffraction instrument according to the manufacturer's instructions. Select the appropriate measurement parameters, including the refractive index of this compound and the dispersant (if applicable).
-
Sample Dispersion (Dry Method): Carefully load a representative sample of the this compound powder into the dry powder feeder of the instrument. Adjust the dispersion pressure to ensure adequate de-agglomeration without causing particle fracture.
-
Measurement: Initiate the measurement. The instrument will pass the dispersed particles through a laser beam and detect the scattered light pattern.
-
Data Analysis: The instrument's software will use the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as volume-based distributions (e.g., Dv10, Dv50, Dv90).
Conclusion
The physicochemical properties of this compound are well-defined and support its development as an oral therapeutic agent. Its pH-dependent solubility and high permeability are key factors influencing its biopharmaceutical behavior. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important new drug substance. A thorough understanding of these properties is essential for the successful formulation, manufacturing, and clinical application of this compound.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. who.int [who.int]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Leniolisib phosphate, marketed under the brand name Joenja, is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in patients 12 years of age and older. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of this compound, supplemented with quantitative data and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
This compound is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).
The molecular formula of this compound is C21H25F3N6O2•H3PO4, and its molecular weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with increasing pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H25F3N6O2•H3PO4 | |
| Molecular Weight | 548.46 g/mol | |
| CAS Number | 1354691-97-6 | |
| Appearance | White to yellowish to yellowish-greenish powder | |
| Topological Polar Surface Area | 83.5 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 5 |
Synthesis of Leniolisib
The synthesis of Leniolisib has been described as a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of Leniolisib
A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by deprotection of the benzyl group.
-
Step 1: Coupling Reaction
-
6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).
-
The reaction is carried out in the presence of triethylamine.
-
The mixture is heated at 120 °C for 42 hours.
-
This step yields compound 3 with a reported yield of 93%.
-
-
Step 2: Deprotection
-
The benzyl group of compound 3 is removed.
-
This is achieved using 20% palladium hydroxide on carbon and ammonium formate in methanol.
-
The reaction is conducted at 65 °C for 2 hours.
-
This step yields compound 4 with a reported yield of 66%.
-
Further steps to introduce the remaining substituents would follow to yield the final Leniolisib molecule.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene lead to hyperactivity of PI3Kδ. This hyperactivation disrupts immune cell function, particularly B and T cells.
The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. PI3Kδ, predominantly expressed in hematopoietic cells, catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades, including the AKT/mTOR pathway.
By selectively inhibiting PI3Kδ, Leniolisib blocks the overactive signaling pathway at its source. This helps to normalize immune function by reducing the proliferation and activation of B and T cell subsets.
Selectivity Profile
Leniolisib exhibits significant selectivity for PI3Kδ over other PI3K isoforms. In cell-free isolated enzyme assays, the selectivity was found to be:
-
28-fold higher for PI3Kδ over PI3Kα
-
43-fold higher for PI3Kδ over PI3Kβ
-
257-fold higher for PI3Kδ over PI3Kγ
In another set of cell-free assays, the IC50 values were determined as:
-
PI3Kδ: 11 nM
-
PI3Kα: 244 nM (22-fold less sensitive)
-
PI3Kβ: 424 nM (38-fold less sensitive)
-
PI3Kγ: 2,230 nM (202-fold less sensitive)
Clinical Efficacy and Pharmacodynamics
Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3, randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered twice daily for 12 weeks.
Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS
| Endpoint | Leniolisib Group | Placebo Group | P-value | Reference |
| Adjusted Mean Change in Index Lymph Node Size | -0.25 | 0.0006 | ||
| Adjusted Mean Change in Percentage of Naïve B cells | 37.30 | 0.0002 | ||
| Reduction in Spleen Volume | Significant reduction | 0.0020 |
Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3Kδ pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in pAkt-positive B cells of almost 80%.
Metabolism and Pharmacokinetics
Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.
The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a lesser extent in urine (25.5%).
Conclusion
This compound represents a significant advancement in the targeted treatment of APDS. Its high selectivity for PI3Kδ allows for the precise inhibition of the hyperactive signaling pathway that drives the disease's pathophysiology. The well-defined molecular structure and synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare immunodeficiency. Further research may explore its potential in other conditions characterized by PI3Kδ dysregulation.
Leniolisib Phosphate: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leniolisib (formerly CDZ173) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).[1] APDS is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway.[2][3] This guide provides an in-depth overview of the target validation studies for Leniolisib Phosphate, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to validate its therapeutic potential.
Mechanism of Action: Targeting the Hyperactive PI3Kδ Pathway
Leniolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] In APDS, mutations lead to constitutive activation of PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably AKT. This cascade is essential for the proper development, function, and survival of immune cells, particularly B and T lymphocytes.[6][7][8]
By selectively inhibiting the overactive PI3Kδ, Leniolisib aims to normalize the downstream signaling cascade, thereby correcting the immune dysregulation and lymphoproliferation characteristic of APDS.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, cellular, and clinical studies that validate the efficacy and selectivity of Leniolisib.
Table 1: In Vitro PI3K Isoform Selectivity of Leniolisib
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (fold) |
| PI3Kδ | 11 | - |
| PI3Kα | 244 | 22 |
| PI3Kβ | 424 | 38 |
| PI3Kγ | 2230 | 202 |
Data sourced from cell-free isolated enzyme assays.[2][3]
Table 2: Cellular Activity of Leniolisib
| Assay | Cell Type | Stimulus | Endpoint | Result |
| pAKT Inhibition | Rat-1 Fibroblasts (expressing p110δ mutants) | - | pAKT levels | Dose-dependent suppression of hyperactivation[3] |
| pAKT Inhibition | APDS Patient T-cell blasts | anti-CD3 | pAKT (S473) & pS6 (S240/244) | Robust, dose-dependent inhibition[3] |
| pAKT Inhibition in B cells | APDS Patient Whole Blood | anti-IgM and IL-4 | pAKT-positive B cells | ~80% time-averaged reduction at 70 mg BID[1] |
Table 3: Clinical Efficacy of Leniolisib in APDS Patients (Phase III, NCT02435173)
| Endpoint | Leniolisib Group | Placebo Group | P-value |
| Co-Primary Endpoints | |||
| Change in Lymph Node Size (log10 SPD) | -0.25 | - | 0.0006[9][10] |
| Change in Naïve B Cell Percentage | 37.30 | - | 0.0002[9][10] |
| Secondary Endpoints | |||
| Reduction in Spleen Volume | 37.6% | 5% | <0.05[1][2] |
| Reduction in Lymph Node Size | 62.7% | 5% | <0.05[1][2] |
SPD: Sum of Product of Diameters. Data from a 12-week, randomized, placebo-controlled study in patients aged 12 years and older.[9][10]
Key Experimental Protocols
Detailed methodologies for the core experiments cited in the validation of Leniolisib are provided below.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical biochemical assay to determine the IC50 of Leniolisib against PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (δ, α, β, γ)
-
PIP2 substrate
-
ATP (with radiolabeled ATP, e.g., [γ-³³P]ATP)
-
Leniolisib (or test compound) at various concentrations
-
Kinase reaction buffer
-
Lipid extraction reagents
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Leniolisib in DMSO.
-
In a reaction plate, combine the recombinant PI3K enzyme, PIP2 substrate, and Leniolisib dilution.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a lipid extraction solution (e.g., chloroform/methanol).
-
Separate the phosphorylated PIP3 product from the unreacted ATP.
-
Quantify the amount of radiolabeled PIP3 using a scintillation counter.
-
Calculate the percentage of inhibition for each Leniolisib concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-AKT (p-AKT) Flow Cytometry Assay
This protocol outlines the measurement of PI3K pathway inhibition in patient-derived cells by quantifying phosphorylated AKT.[3]
-
Reagents and Materials:
-
Patient-derived peripheral blood mononuclear cells (PBMCs) or isolated T/B cells.
-
Cell culture medium (e.g., RPMI-1640).
-
Stimulants: anti-IgM and IL-4 for B cells, or anti-CD3 for T cells.[3]
-
Leniolisib at various concentrations.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™).
-
Fluorochrome-conjugated antibodies: anti-pAKT (S473), anti-CD19 (for B cells), anti-CD3 (for T cells).
-
Flow cytometer.
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Pre-incubate the cells with varying concentrations of Leniolisib for a specified duration (e.g., 30 minutes).[11]
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgM and IL-4) for a short period (e.g., 10-20 minutes) at 37°C.[3]
-
Fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19) and intracellular p-AKT.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Gate on the specific cell population (e.g., CD19+ B cells) and quantify the median fluorescence intensity (MFI) of the p-AKT signal.
-
Analyze the dose-dependent reduction in p-AKT MFI to determine the cellular potency of Leniolisib.
-
Visualizations: Signaling Pathways and Workflows
PI3Kδ Signaling Pathway in APDS
Caption: PI3Kδ signaling pathway in APDS and the inhibitory action of Leniolisib.
Experimental Workflow for Leniolisib Cellular Assay
Caption: Workflow for assessing Leniolisib's inhibition of p-AKT in B cells.
Logical Framework for Leniolisib Target Validation
Caption: Logical framework illustrating the target validation of Leniolisib for APDS.
Conclusion
The target validation of Leniolisib is supported by a robust body of evidence spanning from biochemical assays to pivotal clinical trials. The quantitative data demonstrates its high potency and selectivity for PI3Kδ. Cellular assays confirm its mechanism of action by showing a direct inhibition of the hyperactive signaling pathway in patient-derived cells. Finally, clinical studies have established its efficacy in treating the core manifestations of APDS, leading to its approval as a targeted therapy. This comprehensive validation process provides a clear rationale for the use of Leniolisib in this rare immunodeficiency.
References
- 1. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 2. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leniolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Effective 'Activated PI3Kd Syndrome' -targeted therapy with PI3Kd inhibitor leniolisib - OAK Open Access Archive [oak.novartis.com]
- 9. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Leniolisib Phosphate
A Technical Whitepaper for Drug Development Professionals
Abstract
Leniolisib phosphate (Joenja®), the first approved targeted therapy for Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), represents a significant milestone in the treatment of rare genetic immunodeficiencies. This technical guide provides a comprehensive overview of the early discovery and development of this novel PI3Kδ inhibitor, formerly known as CDZ173. We delve into the initial medicinal chemistry efforts, the elucidation of its mechanism of action, key preclinical findings, and the pivotal early clinical data that paved the way for its approval. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, structured data for comparative analysis, and visualizations of critical pathways and processes.
Introduction: Addressing an Unmet Need in APDS
Activated PI3Kδ Syndrome, also known as PASLI disease, is a rare primary immunodeficiency first characterized in 2013.[1] It arises from gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, which encode the catalytic (p110δ) and regulatory (p85α) subunits of the PI3Kδ enzyme, respectively.[2] This genetic anomaly leads to hyperactivation of the PI3Kδ signaling pathway, a critical regulator of immune cell development, proliferation, and function.[3][4][5][6] The clinical manifestations are severe and diverse, including recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly), autoimmunity, and an increased risk of lymphoma.[7][8]
Prior to Leniolisib, treatment strategies were supportive and did not target the underlying molecular cause of the disease.[7] The development of a selective PI3Kδ inhibitor was hypothesized to be a promising therapeutic approach to directly counteract the pathway hyperactivity driving APDS pathophysiology.[9]
Early Discovery: From Quinolines to a Clinical Candidate
The journey to Leniolisib began at Novartis, where investigators explored novel 4,6-diaryl quinazolines as PI3Kδ-selective inhibitors.[2][10][11][12] An early lead compound, quinazoline 1a, demonstrated potent and isoform-selective inhibition of PI3Kδ both in vitro and in vivo.[10] However, this compound was plagued by poor water solubility and the formation of a crystalline trihydrate polymorph in aqueous environments, creating a significant risk of variable drug exposure and posing a challenge for clinical development.[2][10][11]
To overcome these liabilities, a medicinal chemistry campaign was initiated. The core strategy involved morphing the lipophilic quinazoline core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure.[10][12][13] Further optimization, including the replacement of a phenyl group with a pyrrolidine-3-amine and a final adjustment for lipophilicity, led to the discovery of CDZ173, later named Leniolisib.[10][12][13] This new chemical entity retained high potency and selectivity for PI3Kδ while possessing superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] To further enhance its suitability for clinical use, a crystalline phosphate salt was developed, which improved solubility by over 500-fold compared to the free base, ensuring more reliable pharmacokinetic performance.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) | [2][11] |
| Chemical Formula | C21H25F3N6O2•H3PO4 | [2][11] |
| Molecular Weight | 450.47 g/mol (free base), 548.46 g/mol (phosphate salt) | [2][11] |
| LogD (pH 7.4) | 3.1 | [2][11] |
| Rule of 5 Violations | 0 | [2][11] |
Mechanism of Action: Quelling a Hyperactive Pathway
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells.[3][12][13] Upon activation by cell surface receptors, such as B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4][5] PIP3 recruits and activates downstream effectors, most notably the kinase AKT.[4] Activated AKT, in turn, orchestrates a cascade of cellular processes by activating mTOR and inhibiting FOXO transcription factors, which collectively promote cell growth, proliferation, and survival.[3][5][6]
In APDS, the genetic mutations result in constitutive, hyperactive PI3Kδ signaling.[5][6][8] This disrupts the normal, tightly regulated development and function of immune cells, leading to the characteristic immune deficiency and dysregulation of the disease.[5]
Leniolisib functions as a potent and selective inhibitor of the p110δ catalytic subunit.[3][9] By binding to the active site of the enzyme, it blocks the conversion of PIP2 to PIP3, thereby dampening the aberrant downstream signaling cascade.[3][4] This targeted inhibition helps to normalize the activity of the PI3K/AKT/mTOR pathway, restoring balance to immune cell development and function.[2][5]
Caption: PI3Kδ signaling in health, APDS, and Leniolisib's point of intervention.
Preclinical Development: Establishing Potency and Selectivity
A robust preclinical program was essential to characterize Leniolisib's profile and build the case for clinical investigation.
In Vitro Studies
-
Enzyme and Cell-Based Assays: Leniolisib demonstrated potent, dose-dependent suppression of the hyperactive PI3Kδ pathway in cell lines engineered to express APDS-causative p110δ mutations and in primary T-cell blasts derived from patients.[9] A key measure of pathway inhibition was the reduction in phosphorylation of downstream targets like AKT and S6.[9]
-
Isoform Selectivity: High selectivity is crucial to avoid off-target effects associated with inhibiting other PI3K isoforms, such as PI3Kα and PI3Kβ, which are ubiquitously expressed and vital for general cellular functions.[12][13] In cell-free enzyme assays, Leniolisib showed marked selectivity for PI3Kδ over other Class I isoforms.[3]
Table 2: In Vitro Selectivity of Leniolisib against PI3K Isoforms
| PI3K Isoform | Selectivity vs. PI3Kδ (Fold-Difference) | Reference(s) |
| PI3Kα | 28-fold | [3] |
| PI3Kβ | 43-fold | [3] |
| PI3Kγ | 257-fold | [3] |
-
Immune Cell Function: Leniolisib was shown to inhibit a wide spectrum of immune cell functions across various cell types, including B cells, T cells, neutrophils, monocytes, and mast cells, underscoring its potential to broadly correct the immune dysregulation seen in APDS.[3][10][12][13]
In Vivo Studies
Preclinical animal models were used to assess the efficacy of Leniolisib in relevant disease contexts.
-
Rat Collagen-Induced Arthritis (CIA): In a rat model of arthritis, both prophylactic and therapeutic administration of Leniolisib potently inhibited antigen-specific antibody production and reduced disease symptoms, including paw swelling and joint erosion.[10][13][14]
-
Mouse Lung Inflammation Model: In an ozone-induced lung inflammation model in mice, Leniolisib dose-dependently inhibited the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid.[10][14]
-
B-cell Activation: Leniolisib demonstrated concentration- and time-dependent inhibition of B-cell activation in both rats and monkeys.[10][12][13][14]
Across these multidose preclinical studies, Leniolisib was well-tolerated with no apparent signs of toxicity.[10]
Table 3: Key Pharmacodynamic Effects of Leniolisib in Preclinical Models
| Model | Species | Key Finding | Reference(s) |
| Collagen-Induced Arthritis | Rat | Potent inhibition of antibody production and reduction of disease symptoms. | [10][13][14] |
| Ozone-Induced Lung Inflammation | Mouse | Dose-dependent inhibition of neutrophil and macrophage accumulation (ED50 = 16 mg/kg and 40 mg/kg, respectively). | [10] |
| B-Cell Activation | Rat, Monkey | Concentration- and time-dependent inhibition of B-cell activation. | [10][12][13][14] |
Early Clinical Development: Proof of Concept in Patients
The promising preclinical data supported the transition of Leniolisib into clinical trials for patients with APDS. The clinical trial program was registered under NCT02435173.[2][7][10]
-
Phase 1 / Dose-Escalation Study: The first-in-human study in APDS patients was a 12-week, open-label, within-patient dose-escalation trial involving six patients.[7][9] This study was crucial for assessing safety, pharmacokinetics (PK), and pharmacodynamic (PD) effects. Leniolisib was well-tolerated at all tested doses (10, 30, and 70 mg twice daily), with no dose-limiting toxicities or serious adverse events observed.[3][9] The results showed a dose-dependent reduction in PI3Kδ pathway hyperactivity.[9] Clinically, after 12 weeks of treatment, all patients showed significant improvement in lymphoproliferation, with a mean reduction in lymph node size of 39% and a mean reduction in spleen volume of 40%.[9]
-
Phase 3 Randomized Controlled Trial: Following the success of the initial study, a pivotal Phase 3, randomized, triple-blind, placebo-controlled trial was conducted in 31 APDS patients aged 12 years and older.[7][15][16] Patients were randomized 2:1 to receive Leniolisib 70 mg or a placebo twice daily for 12 weeks.[7][15] The study was designed with two co-primary endpoints to assess the drug's impact on both immune dysregulation (lymph node size) and immune deficiency (naïve B-cell percentage).[15]
The trial successfully met both co-primary endpoints, demonstrating statistically significant and clinically meaningful improvements for patients treated with Leniolisib compared to placebo.[7][15][16]
Table 4: Summary of Phase 3 Clinical Trial Efficacy Data (Co-Primary Endpoints at 12 Weeks)
| Endpoint | Leniolisib Group | Placebo Group | Adjusted Mean Difference (95% CI) | P-value | Reference(s) |
| Change in Index Lymph Node Size (log10 SPD) | Reduction | Increase | -0.25 (-0.38, -0.12) | 0.0006 | [7][15][16] |
| Change in % Naïve B-Cells of Total B-Cells | Increase | Decrease | 37.30 (24.06, 50.54) | 0.0002 | [7][15] |
| (SPD = Sum of Product of Diameters; CI = Confidence Interval) |
These landmark results, later published in the journal Blood, were instrumental in the FDA's decision to approve Leniolisib on March 24, 2023, making it the first targeted treatment for APDS.[3][15][17]
Caption: Key milestones in the early discovery and development of Leniolisib.
Detailed Experimental Protocols
Protocol: PI3K Isoform Selectivity (Enzyme Inhibition Assay)
This protocol provides a generalized methodology for determining the inhibitory activity of a compound against different PI3K isoforms.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Leniolisib against PI3Kα, β, γ, and δ isoforms.
-
Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP (containing γ-³²P-ATP or for use with luminescence-based detection like Kinase-Glo®), kinase buffer, test compound (Leniolisib) at various concentrations, and a detection system.
-
Procedure: a. Serially dilute Leniolisib to create a range of concentrations (e.g., 10-point, 3-fold dilutions). b. In a microplate, combine the kinase buffer, the specific PI3K isoform enzyme, and the lipid substrate. c. Add the diluted Leniolisib or vehicle control (DMSO) to the appropriate wells. d. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Terminate the reaction. f. Quantify the amount of product (PIP3) formed. For radiolabeling, this involves separating PIP3 via chromatography and scintillation counting. For luminescence assays, the remaining ATP is quantified, which is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Leniolisib concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value for each isoform. Selectivity is determined by the ratio of IC50 values (e.g., IC50_alpha / IC50_delta).
Protocol: Phosphorylated AKT (pAKT) Measurement in B-cells by Flow Cytometry
This protocol outlines the key steps for measuring the pharmacodynamic effect of Leniolisib on its direct signaling pathway in patient cells.
-
Objective: To quantify the level of AKT phosphorylation at a specific serine residue (e.g., Ser473) in B-cells from peripheral blood, ex vivo, as a biomarker of PI3K pathway activity.
-
Materials: Whole blood collected from patients, B-cell stimulants (e.g., anti-IgM, anti-CD40), fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer), permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III), fluorescently-conjugated antibodies (anti-CD19 for B-cell identification, anti-pAKT (Ser473)), and a flow cytometer.
-
Procedure: a. Aliquot whole blood samples into flow cytometry tubes. b. Add B-cell stimulant to the appropriate tubes to activate the PI3K pathway. Include an unstimulated control. c. Incubate for a short period (e.g., 15 minutes) at 37°C. d. Immediately fix the cells by adding pre-warmed fixation buffer to stop the signaling reaction and lyse red blood cells. Incubate. e. Pellet the white blood cells by centrifugation and wash. f. Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating on ice. This allows antibodies to access intracellular targets. g. Wash the cells to remove the permeabilization buffer. h. Stain the cells with the antibody cocktail (anti-CD19 and anti-pAKT). Incubate in the dark. i. Wash the cells to remove unbound antibodies and resuspend in buffer for analysis.
-
Data Acquisition and Analysis: a. Acquire data on a multicolor flow cytometer. b. Gate on the lymphocyte population using forward and side scatter properties. c. Within the lymphocyte gate, identify B-cells as CD19-positive events. d. Analyze the fluorescence intensity of the anti-pAKT antibody within the CD19+ population to determine the percentage of pAKT-positive B-cells or the median fluorescence intensity. e. The reduction in pAKT levels in stimulated cells from Leniolisib-treated patients compared to baseline is a direct measure of the drug's pharmacodynamic effect.
Caption: Experimental workflow for measuring pAKT in B-cells via flow cytometry.
Conclusion
The early discovery and development of this compound provide a compelling case study in modern, targeted drug development. Beginning with a clear understanding of the genetic basis of APDS, a focused medicinal chemistry effort successfully navigated the challenges of potency, selectivity, and pharmaceutical properties to produce a viable clinical candidate. Rigorous preclinical testing established a strong scientific rationale, while well-designed early-phase clinical trials provided definitive proof of concept. The success of Leniolisib not only offers a transformative therapy for patients with a rare and debilitating disease but also validates the approach of precisely targeting the molecular drivers of genetic disorders.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. google.com [google.com]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - figshare - Figshare [figshare.com]
- 14. immune-system-research.com [immune-system-research.com]
- 15. medjournal360.com [medjournal360.com]
- 16. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
Methodological & Application
Leniolisib Phosphate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leniolisib phosphate is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, particularly in hematopoietic cells.[1][3] Dysregulation of the PI3Kδ isoform is implicated in various immune-mediated disorders and hematological malignancies. Leniolisib's targeted inhibition of PI3Kδ makes it a valuable tool for research and a promising therapeutic agent.[1][3][4][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The included methodologies cover the direct enzymatic inhibition of PI3K isoforms, the downstream effects on the PI3K/AKT signaling pathway, and the functional consequences on B- and T-lymphocyte activity.
PI3K/AKT Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by Leniolisib.
References
- 1. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Leniolisib Phosphate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leniolisib phosphate, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in various preclinical in vivo mouse models. The following sections detail the mechanism of action, dosage information, and experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound is a potent and selective inhibitor of the p110δ catalytic subunit of PI3Kδ.[1][2] PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in immune cell signaling.[1][2] It catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway. This pathway is integral to the proliferation, differentiation, and survival of B cells and T cells.
In certain immune disorders, such as Activated PI3Kδ Syndrome (APDS), gain-of-function mutations in the genes encoding PI3Kδ lead to hyperactivation of this pathway.[3][4] This results in abnormal immune cell development and function, leading to immunodeficiency and lymphoproliferation.[4] Leniolisib selectively binds to the ATP-binding site of p110δ, blocking its kinase activity and thereby downregulating the PI3K/AKT pathway.[3] This targeted inhibition helps to normalize immune cell function and alleviate the pathological symptoms associated with PI3Kδ hyperactivation.[4]
Caption: PI3Kδ Signaling Pathway and Inhibition by Leniolisib.
Quantitative Data Summary
The following table summarizes the reported dosages and administration details for Leniolisib (also known as CDZ173) in various in vivo mouse models.
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| Autoimmune Lymphoproliferative Syndrome (ALPS) | MRL/MpJ-Faslpr/J | 40 or 80 mg/kg, daily | Oral gavage | 7 weeks | Decreased spleen and lymph node weights; reduced urinary protein; decreased double-negative T cells, CD3+ T cells, and CD19+ B cells. |
| Ozone-Induced Lung Inflammation | Not specified | ED50 of 16 mg/kg (neutrophils) and 40 mg/kg (macrophages) | Not specified | Not specified | Dose-dependently inhibited the increase in bronchoalveolar lavage (BAL) neutrophil and macrophage numbers. |
| LPS-Induced Calvarial Osteolysis | Not specified | Not specified in provided abstracts | Not specified | Not specified | Protected against LPS-induced bone loss by inhibiting osteoclast activation. |
| Insulin Homeostasis Study | Not specified | 100 mg/kg, twice daily | Oral gavage | 4 weeks | Maintained insulin stability, indicating selectivity over PI3Kα. |
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage
This compound has been noted to have poor water solubility.[5][6] Therefore, appropriate vehicle selection is crucial for achieving consistent and effective oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: A common vehicle for poorly soluble compounds is a suspension in an aqueous solution containing a suspending agent and a surfactant. A recommended starting point is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[7][8] Alternatively, for some lipophilic compounds, corn oil can be used.[7][8]
-
Mortar and pestle or homogenizer
-
Sterile water
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Scale and weighing paper
-
Graduated cylinders and beakers
-
Stir plate and stir bar
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (0.5% CMC with 0.1% Tween 80):
-
Weigh the required amount of CMC.
-
In a beaker with a stir bar, slowly add the CMC to the desired volume of sterile water while stirring continuously to prevent clumping.
-
Heat the solution gently (do not boil) while stirring until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add Tween 80 to a final concentration of 0.1% and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse).
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.
-
Continuously stir the suspension on a stir plate until administration to maintain homogeneity.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Draw the calculated volume of the Leniolisib suspension into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Caption: Workflow for Leniolisib Oral Gavage Preparation and Administration.
Autoimmune Lymphoproliferative Syndrome (ALPS) Mouse Model Protocol
Model: MRL/MpJ-Faslpr/J (MRL/lpr) mice spontaneously develop a systemic autoimmune disease that models human SLE and ALPS.
Materials:
-
Six-week-old female MRL/lpr mice
-
This compound suspension (prepared as described above)
-
Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)
-
Metabolic cages for urine collection
-
Urine protein test strips
-
Equipment for blood collection (e.g., retro-orbital or submandibular)
-
EDTA tubes for blood collection
-
Flow cytometer and antibodies for lymphocyte subset analysis
-
Dissection tools
-
Scale for organ weighing
-
Formalin or other fixatives for histology
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize six-week-old female MRL/lpr mice for one week.
-
Randomly assign mice to treatment groups (e.g., vehicle, 40 mg/kg Leniolisib, 80 mg/kg Leniolisib).
-
-
Treatment:
-
Administer Leniolisib or vehicle daily via oral gavage for 7 weeks.
-
Monitor body weight daily.
-
-
Efficacy Assessment:
-
Proteinuria: Collect urine at baseline and at specified intervals (e.g., weeks 3 and 7) using metabolic cages. Measure protein levels using test strips.
-
Blood Analysis: Collect blood at the end of the study. Perform complete blood counts (CBC) and flow cytometric analysis of lymphocyte subsets in whole blood.
-
Organ Analysis: At the end of the 7-week treatment period, euthanize the mice.
-
Dissect and weigh the spleen and lymph nodes.
-
Prepare single-cell suspensions from the spleen and lymph nodes for flow cytometry.
-
Fix spleen, lymph nodes, and kidneys in formalin for histological analysis.
-
Ozone-Induced Lung Inflammation Mouse Model Protocol
Model: Acute exposure to ozone induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and macrophages.
Materials:
-
Ozone exposure chamber
-
This compound suspension
-
Vehicle control
-
Anesthetics for euthanasia
-
Surgical tools for trachea exposure
-
Catheter or cannula for bronchoalveolar lavage (BAL)
-
Sterile, cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Stains for differential cell counting (e.g., Diff-Quik)
-
ELISA kits for cytokine analysis
Procedure:
-
Treatment: Administer Leniolisib or vehicle at the desired doses and time points before ozone exposure.
-
Ozone Exposure: Expose mice to a controlled concentration of ozone (e.g., 2 ppm) for a specified duration (e.g., 3 hours).
-
Bronchoalveolar Lavage (BAL):
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain for differential cell counting (neutrophils, macrophages, etc.).
-
The supernatant can be stored at -80°C for analysis of inflammatory mediators (e.g., cytokines, total protein) by ELISA.
-
LPS-Induced Calvarial Osteolysis Mouse Model Protocol
Model: Local injection of lipopolysaccharide (LPS) over the mouse calvaria induces an inflammatory response leading to osteoclast activation and bone resorption.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound suspension
-
Vehicle control
-
Sterile PBS
-
Anesthetics
-
Micro-computed tomography (micro-CT) scanner
-
Decalcifying solution (e.g., 10% EDTA)
-
Histology processing reagents
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Procedure:
-
Treatment: Administer Leniolisib or vehicle systemically (e.g., oral gavage or intraperitoneal injection) at specified doses and times relative to LPS injection.
-
LPS Injection:
-
Anesthetize the mice.
-
Inject a solution of LPS (e.g., 5 mg/kg) subcutaneously over the midline of the calvaria.
-
Repeat injections as required by the study design (e.g., every other day for 14 days).
-
-
Bone Resorption Assessment (Micro-CT):
-
At the end of the study, euthanize the mice and dissect the calvaria.
-
Fix the calvaria in formalin.
-
Scan the calvaria using a micro-CT scanner to visualize and quantify bone resorption pits.
-
-
Histological Analysis:
-
Decalcify the calvaria in 10% EDTA.
-
Process the tissue for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue morphology.
-
Perform TRAP staining to identify and quantify osteoclasts on the bone surface.
-
Efficacy and Toxicity Assessment Methodologies
Flow Cytometry for Lymphocyte Subset Analysis
-
Sample Preparation:
-
Staining:
-
Incubate cells with a viability dye to exclude dead cells from the analysis.[13]
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers of different lymphocyte subsets (e.g., CD3, CD4, CD8 for T cells; B220/CD19 for B cells; and markers for naive, memory, and transitional subsets).[13]
-
-
Data Acquisition and Analysis:
Histological Analysis
-
Tissue Processing:
-
Sectioning and Staining:
-
Microscopic Examination:
Caption: General Workflow for Efficacy Assessment in Mouse Models.
References
- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 5. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 11. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Standard histology protocol [jax.org]
- 16. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Leniolisib Phosphate administration in cell culture studies.
Application Notes: Leniolisib Phosphate in Cell Culture
Introduction
Leniolisib (formerly CDZ173), available as Joenja™, is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling network is a critical cellular pathway that governs processes such as cell growth, proliferation, survival, and metabolism.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B and T cells.[3][4]
Genetic gain-of-function mutations in the genes encoding the catalytic (p110δ, PIK3CD) or regulatory (p85α, PIK3R1) subunits of PI3Kδ lead to hyperactivation of this pathway, causing a primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS).[1][3] this compound offers a targeted therapeutic approach by selectively inhibiting the overactive PI3Kδ, thereby normalizing downstream signaling and ameliorating immune dysregulation.[1][5][6] These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies to investigate PI3Kδ signaling.
Mechanism of Action
In the canonical PI3K pathway, extracellular signals activate cell surface receptors, which in turn recruit and activate PI3K. PI3Kδ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of pathways like mTOR and the inhibition of transcription factors like FOXO, ultimately promoting cell survival, proliferation, and growth.[4][6]
Leniolisib functions by binding to the active site of the p110δ catalytic subunit of PI3Kδ, effectively blocking the conversion of PIP2 to PIP3.[4][5] This action dampens the hyperactive signaling cascade characteristic of APDS, leading to reduced phosphorylation of AKT and its downstream targets.[2][7]
Quantitative Data Summary
Leniolisib demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms in both biochemical and cell-based assays.
Table 1: Leniolisib Biochemical IC₅₀ Values
| PI3K Isoform | Biochemical IC₅₀ (nM) | Selectivity vs. PI3Kδ (Fold) |
|---|---|---|
| PI3Kδ | 11 | - |
| PI3Kα | 244 | ~22 |
| PI3Kβ | 424 | ~38 |
| PI3Kγ | 2230 | ~202 |
Data sourced from enzyme assays.[3][8]
Table 2: Leniolisib Cellular IC₅₀ and EC₅₀ Values
| Assay Type | Cell/System | Target Readout | IC₅₀ / EC₅₀ (nM) |
|---|---|---|---|
| Cellular Assay | Rat-1 cells expressing mutant PI3Kδ (C416R) | pAKT Inhibition | 50 |
| Cellular Assay | Human cell-based assay | PI3Kδ Inhibition | 56 |
| Whole Blood Assay | Rat whole blood | B-cell activation | 99 |
| Ex vivo PD Assay | Rat blood | pAKT Inhibition | EC₅₀ = 83 |
Data sourced from various in vitro and ex vivo studies.[9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Handling: this compound is a solid. Handle in accordance with the manufacturer's safety data sheet.
-
Solvent Selection: Leniolisib is soluble in Dimethyl Sulfoxide (DMSO).[8][11]
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 5.48 mg of this compound (MW: 548.46 g/mol ) in 1 mL of high-quality, sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[11]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Suspension Cells (e.g., Primary T-cells, B-cells)
This protocol is based on methods used for studying primary T-cell blasts from APDS patients.[7]
-
Cell Culture: Culture primary cells or cell lines in their recommended growth medium and conditions. For generating T-cell blasts, Peripheral Blood Mononuclear Cells (PBMCs) can be activated with anti-CD3/anti-CD28 and maintained in media containing IL-2.[7]
-
Cell Plating: Seed cells at the desired density in a multi-well plate. Ensure even cell distribution.
-
Leniolisib Dilution: Prepare serial dilutions of Leniolisib from the stock solution in complete culture medium to achieve the final desired concentrations.
-
Note: The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Pre-incubation: Add the diluted Leniolisib or vehicle control to the cells and pre-incubate for a specified period. A 30-minute pre-incubation has been shown to be effective.[7]
-
Cellular Stimulation (if applicable): Following pre-incubation, stimulate the cells with an appropriate agonist to activate the PI3Kδ pathway. Examples include:
-
Incubation: Incubate the cells for the desired time post-stimulation (e.g., 10 minutes for short-term signaling analysis).[7]
-
Harvesting and Analysis: Harvest cells for downstream analysis, such as flow cytometry for phosphorylated proteins (pAKT, pS6) or western blotting.
Protocol 3: Assessing PI3Kδ Pathway Inhibition by Flow Cytometry
-
Cell Treatment: Treat cells with Leniolisib and appropriate stimuli as described in Protocol 2.
-
Fixation: After treatment, immediately fix the cells by adding a formaldehyde-based fixation buffer to preserve the phosphorylation status of intracellular proteins.
-
Permeabilization: Wash the fixed cells and then permeabilize them with a methanol or detergent-based buffer to allow antibodies to access intracellular targets.
-
Staining: Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated proteins (e.g., anti-pAKT Ser473, anti-pS6 Ser240/244) and cell surface markers (e.g., CD3, CD19).[7]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the cell populations of interest to quantify the dose-dependent inhibition of PI3Kδ signaling by Leniolisib.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study investigating the effect of Leniolisib on PI3Kδ pathway activation.
References
- 1. Leniolisib - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Leniolisib | DNA-PK | PI3K | TargetMol [targetmol.com]
Application Notes and Protocols: Leniolisib Phosphate in a Collagen-Induced Arthritis (CIA) Rat Model
Introduction
Leniolisib (formerly CDZ173) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3Kδ signaling pathway is predominantly expressed in hematopoietic cells and plays a critical role in the activation, differentiation, and function of various immune cells, including B cells and T cells.[3][4] Its overactivation is implicated in several autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA).[1][5] Leniolisib works by blocking the active binding site of the p110δ subunit, thereby inhibiting the hyperactive signaling cascade that leads to immune dysregulation.[2][6]
The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model for human rheumatoid arthritis, as it shares significant immunological and pathological characteristics, including synovitis, pannus formation, and erosion of cartilage and bone.[7][8] These application notes provide detailed protocols for utilizing Leniolisib Phosphate in a rat CIA model to assess its therapeutic potential for treating inflammatory arthritis.
Mechanism of Action: PI3Kδ Signaling in Rheumatoid Arthritis
In rheumatoid arthritis, the PI3Kδ pathway becomes hyperactive, contributing to the pathogenesis of the disease.[1] This pathway is activated by various receptors on immune cells, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT and mTOR.[2][3] This cascade promotes the proliferation and activation of B cells, T cells, neutrophils, and macrophages, leading to the production of autoantibodies and pro-inflammatory cytokines, which collectively drive joint inflammation and destruction.[9][10] Leniolisib selectively inhibits PI3Kδ, thereby dampening this inflammatory cascade.[6]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model Protocol
This protocol outlines the standard procedure for inducing arthritis in susceptible rat strains.
a) Materials and Reagents:
-
Collagen: Bovine or Porcine Type II Collagen (e.g., Chondrex, Inc.), dissolved in 0.05 M acetic acid to a concentration of 4 mg/mL.[7]
-
Syringes: 1 mL glass syringes.
-
Needles: 18-20 gauge emulsifying needle and 26-gauge injection needles.
-
Anesthesia (optional, for comfort): Isoflurane or equivalent.
b) Emulsion Preparation:
-
Draw equal volumes of the Type II Collagen solution and IFA into two separate glass syringes connected by an emulsifying needle.
-
Force the contents back and forth between the syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in cold water.
-
Prepare the emulsion immediately before immunization.
c) Immunization Procedure:
-
Primary Immunization (Day 0): Anesthetize the rat. Inject 0.2 mL of the emulsion subcutaneously at the base of the tail.[7][11] This delivers 400 µg of collagen per rat.
-
Booster Immunization (Day 7): Prepare a fresh emulsion. Inject another 0.2 mL of the emulsion subcutaneously at a different site near the base of the tail to avoid inflammation at the initial injection site.[7][11]
d) Monitoring and Disease Assessment:
-
Arthritis symptoms, such as paw swelling (erythema and edema), typically appear around day 11-14 post-primary immunization.[8][12]
-
Monitor animals daily for clinical signs of arthritis and measure body weight every two days.[13]
This compound Administration Protocol
a) Dosing and Formulation:
-
Vehicle: Prepare a suitable vehicle for oral administration, such as 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[11]
-
Leniolisib Formulation: Suspend this compound powder in the vehicle to achieve the desired final concentrations (e.g., for doses of 3, 10, and 30 mg/kg).[1]
-
Administration: Administer orally (p.o.) via gavage, typically twice daily (bid).[1][3]
b) Dosing Paradigms:
-
Prophylactic (Developing Disease): Begin dosing on Day 0 (day of primary immunization) or before disease onset and continue for the duration of the study (e.g., 28 days).[1][8]
-
Therapeutic (Established Disease): Begin dosing after the clinical signs of arthritis are evident (e.g., Day 11-13) and continue until the end of the study.[1][8]
Efficacy Assessment Protocols
a) Clinical Scoring:
-
Visually inspect each paw daily and assign a score based on the severity of inflammation.
-
A common scoring system is as follows:[14]
-
0: Normal, no evidence of erythema or swelling.
-
1: Slight erythema or swelling of one or two toes.
-
2: Mild erythema or swelling of the ankle or wrist.
-
3: Moderate erythema and swelling of the entire paw.
-
4: Severe erythema and swelling of the entire paw and ankle/wrist, or ankylosis.
-
-
The maximum score per rat is 16 (4 points x 4 paws).
b) Paw Swelling Measurement:
-
Measure the thickness or volume of both hind paws every other day using digital calipers or a plethysmometer.[12][13]
-
The change in paw volume/thickness from baseline (Day 0) is a key indicator of inflammation.
c) Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect ankle and knee joints.
-
Fix joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E).
-
Score sections for inflammation, pannus formation, cartilage damage, and bone resorption on a scale of 0 (normal) to 5 (severe) for each parameter.[8]
d) Immunological Analysis:
-
Collect blood samples at termination to measure serum levels of anti-type II collagen antibodies (IgG) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[13]
Data Presentation and Expected Results
Treatment with this compound in the rat CIA model is expected to produce a dose-dependent reduction in the clinical and pathological signs of arthritis.[1]
Table 1: Summary of Expected Leniolisib Efficacy in Rat CIA Model
| Parameter Assessed | Vehicle Control Group (Expected Outcome) | Leniolisib-Treated Group (Expected Outcome) | Citation(s) |
| Mean Arthritis Score | Progressive increase, reaching a high score by Day 16-28. | Significant, dose-dependent reduction in clinical score. | [1] |
| Paw Swelling (Volume/Thickness) | Marked increase post-disease onset. | Significant, dose-dependent inhibition of paw swelling. | [1][3] |
| Anti-Collagen Antibody Titer | High levels of circulating anti-collagen IgG. | Potent inhibition of antigen-specific antibody production. | [1][15] |
| Histological Scores | |||
| Inflammatory Cell Infiltration | Severe infiltration of immune cells into the synovium. | Significant reduction in inflammatory infiltrates. | [1][3] |
| Pannus Formation | Extensive pannus formation. | Reduced pannus formation. | [8] |
| Cartilage Damage (Proteoglycan Loss) | Severe proteoglycan loss and cartilage erosion. | Significant protection against cartilage degradation. | [1][3] |
| Bone Resorption | Evidence of significant joint and bone erosion. | Significant reduction in bone erosion. | [1][3] |
Table 2: Key Experimental Parameters and Schedule
| Parameter | Specification | Notes |
| Animal Model | Male Lewis or Wistar Rat, 7-8 weeks old | Lewis rats are highly responsive to CIA induction.[7] |
| Induction Agent | Bovine Type II Collagen in Incomplete Freund's Adjuvant | Porcine collagen can also be used and is highly arthritogenic.[7] |
| Immunization Schedule | Day 0 (Primary), Day 7 (Booster) | A single immunization may be sufficient in high-responder strains.[7] |
| Leniolisib Doses | 3 - 30 mg/kg, p.o., bid | Full efficacy has been observed at doses as low as 3 mg/kg (prophylactic).[1] |
| Disease Onset | Typically Days 11-14 | [8] |
| Study Duration | 17 - 34 days | [8] |
| Primary Endpoints | Clinical Arthritis Score, Paw Volume | [12][13] |
| Secondary Endpoints | Histopathology, Anti-Collagen Antibody Levels | [1][8] |
References
- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3 kinase δ is a key regulator of synoviocyte function in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. chondrex.com [chondrex.com]
- 8. inotiv.com [inotiv.com]
- 9. alpco.com [alpco.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Leniolisib Phosphate concentration for cell viability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Leniolisib Phosphate for in-vitro cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Leniolisib?
A1: Leniolisib is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, differentiation, and survival of hematopoietic cells, particularly B and T lymphocytes.[1] By selectively blocking PI3Kδ, Leniolisib effectively downregulates this pathway, leading to the inhibition of cell growth and proliferation in cells where this pathway is overactive.
Q2: What is the primary application of Leniolisib in research?
A2: In a research context, Leniolisib is primarily used to study the role of the PI3Kδ signaling pathway in various biological processes, particularly in immunology and oncology. It is a valuable tool for investigating diseases associated with hyperactive PI3Kδ signaling, such as Activated PI3K Delta Syndrome (APDS) and certain B-cell malignancies.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For in-vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What is the difference between the biochemical IC50 and the cellular IC50 of Leniolisib?
A4: The biochemical IC50 is the concentration of Leniolisib required to inhibit the enzymatic activity of purified PI3Kδ by 50% in a cell-free system. The cellular IC50 , on the other hand, is the concentration required to inhibit a specific cellular process by 50%, such as cell proliferation or the phosphorylation of a downstream target like AKT. Cellular IC50 values are generally higher than biochemical IC50s due to factors like cell membrane permeability, drug efflux pumps, and intracellular ATP concentrations.
Troubleshooting Guide
Issue 1: I am observing high levels of cell death even at low concentrations of Leniolisib.
-
Possible Cause 1: Incorrect solvent concentration. High concentrations of the solvent (e.g., DMSO) used to dissolve Leniolisib can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the Leniolisib-treated wells) in your experiments to assess solvent toxicity.
-
-
Possible Cause 2: Cell line sensitivity. Some cell lines may be inherently more sensitive to the inhibition of the PI3Kδ pathway or to off-target effects of the drug.
-
Solution: Perform a dose-response experiment with a wide range of Leniolisib concentrations (e.g., from 1 nM to 100 µM) to determine the cytotoxic IC50 for your specific cell line. Start with a lower concentration range if high sensitivity is suspected.
-
-
Possible Cause 3: Sub-optimal cell culture conditions. Unhealthy cells are more susceptible to drug-induced stress.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density before starting the experiment. Check for any signs of contamination.
-
Issue 2: I am not observing the expected inhibitory effect of Leniolisib on my cells.
-
Possible Cause 1: Insufficient drug concentration. The concentration of Leniolisib may be too low to effectively inhibit PI3Kδ in your specific cell line.
-
Solution: Increase the concentration of Leniolisib. Refer to the cellular IC50 values in the data tables below as a starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 2: The PI3Kδ pathway is not the primary driver of proliferation in your cell line.
-
Solution: Confirm the expression and activity of PI3Kδ in your cell line. You can perform a western blot to check for the phosphorylation of downstream targets like AKT. If the pathway is not active, Leniolisib will likely have a minimal effect.
-
-
Possible Cause 3: Drug degradation. Improper storage or handling of Leniolisib can lead to its degradation.
-
Solution: Ensure that your Leniolisib stock solutions are stored correctly at -20°C or -80°C and that you are using fresh dilutions for your experiments. Avoid repeated freeze-thaw cycles.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variation in cell number. The initial number of cells plated can significantly impact the results of a cell viability assay.
-
Solution: Use a consistent cell seeding density for all experiments. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause 2: Variability in drug preparation. Inaccurate dilutions of Leniolisib can lead to inconsistent results.
-
Solution: Prepare fresh dilutions of Leniolisib from your stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Edge effects in multi-well plates. Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability.
-
Solution: To minimize edge effects, avoid using the outermost wells of your plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
Data Presentation
Leniolisib Inhibitory Potency (IC50)
| Target | Assay Type | Species | IC50 | Reference |
| PI3Kδ | Biochemical | Human | 11 nM | [1] |
| PI3Kα | Biochemical | Human | 244 nM | [1] |
| PI3Kβ | Biochemical | Human | 424 nM | [1] |
| PI3Kγ | Biochemical | Human | 2,230 nM | [1] |
| pAKT Inhibition | Cellular (Rat-1 Fibroblasts) | Rat | 50 - 205 nM | [2] |
| B-cell Activation | Cellular (Whole Blood) | Rat | 99 nM | |
| pAKT Inhibition | Cellular (Ex vivo B-cells) | Human | ~660 nM (300 ng/mL) | [2] |
Note: The cellular IC50 values presented are for the inhibition of specific cellular functions (e.g., pAKT phosphorylation, B-cell activation) and not direct cytotoxicity. The cytotoxic concentration of Leniolisib can vary significantly between cell lines and should be determined empirically.
Experimental Protocols
Protocol: Determining the Optimal Concentration of Leniolisib for Cell Viability Assays
This protocol provides a general framework for determining the optimal concentration of Leniolisib that effectively inhibits the PI3Kδ pathway without causing significant cytotoxicity.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates (clear for microscopy, white or black for luminescence/fluorescence-based assays)
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
2. Procedure:
Part A: Cell Seeding
-
Culture your cells to ~80% confluency. Ensure they are healthy and in the logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density will depend on the proliferation rate of your cell line and the duration of the assay and should be determined empirically.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach and resume growth.
Part B: Leniolisib Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the Leniolisib stock solution in a complete culture medium to prepare a range of 2X working concentrations. A suggested starting range is 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, and 0.2 nM.
-
Prepare a vehicle control (0 µM Leniolisib) containing the same final concentration of DMSO as the highest Leniolisib concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X Leniolisib working solutions and the vehicle control to the appropriate wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part C: Cell Viability Assay (Example using MTT)
-
Following the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Leniolisib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for cytotoxicity.
Mandatory Visualizations
Caption: Leniolisib inhibits the PI3Kδ signaling pathway.
Caption: Workflow for optimizing Leniolisib concentration.
Caption: Troubleshooting decision tree for Leniolisib experiments.
References
Troubleshooting Leniolisib Phosphate insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Leniolisib Phosphate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the phosphate salt of Leniolisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] It is used in research and clinical settings to study and treat conditions related to the overactivation of the PI3Kδ pathway, such as Activated PI3Kδ Syndrome (APDS).[4][5] The aqueous solubility of this compound is pH-dependent, with decreased solubility observed at higher pH levels.[1][6][7] This property can present challenges in preparing stock solutions and in various experimental setups, potentially impacting the accuracy and reproducibility of results.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) | [1][6] |
| Molecular Formula | C₂₁H₂₅F₃N₆O₂•H₃PO₄ | [1][6] |
| Molecular Weight | 548.46 g/mol (phosphate salt) | [1][6] |
| Appearance | White to yellowish to yellowish-greenish powder | [6] |
| Aqueous Solubility | pH-dependent; solubility decreases with increasing pH.[1][6][7] It exhibits higher solubility in the pH range of 1.2-4.[7] | [1][6][7] |
| LogD (pH 7.4) | 3.1 | [1][8] |
Q3: Which signaling pathway does Leniolisib target?
A3: Leniolisib is a selective inhibitor of the PI3Kδ (phosphoinositide 3-kinase delta) signaling pathway.[1][6] This pathway is crucial for the development, function, and survival of immune cells, particularly B and T cells.[4][5][9][10] In certain diseases, such as Activated PI3Kδ Syndrome (APDS), this pathway is overactive.[4] Leniolisib works by blocking the catalytic activity of PI3Kδ, thereby reducing the downstream signaling cascade that involves the phosphorylation of AKT and activation of mTOR.[6][9]
Caption: PI3Kδ Signaling Pathway and the inhibitory action of Leniolisib.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in aqueous solutions.
Problem: this compound does not fully dissolve or precipitates out of solution.
Step 1: Verify pH of the Solvent
-
Rationale: The solubility of this compound is highly dependent on pH, with greater solubility in acidic conditions.[1][6][7]
-
Action: Measure the pH of your aqueous solvent. For optimal solubility, the pH should be in the acidic range, ideally between 1.2 and 4.0.[7]
-
Troubleshooting:
-
If the pH is neutral or basic, adjust it to the acidic range using a suitable buffer system (e.g., acetate buffer).
-
Avoid using phosphate buffers if possible, as the common ion effect could potentially reduce solubility.[11]
-
Step 2: Consider the Use of Co-solvents
-
Rationale: For compounds with poor aqueous solubility, the addition of a water-miscible organic co-solvent can improve dissolution.[12][13]
-
Action: If adjusting the pH is not feasible for your experiment, consider preparing a concentrated stock solution in a suitable organic solvent and then diluting it into your aqueous medium.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in a small volume of the chosen co-solvent to create a high-concentration stock.
-
Serially dilute the stock solution into your aqueous experimental medium to the desired final concentration.
-
Caution: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect cellular or enzymatic assays. Always include a vehicle control in your experimental design.
-
Step 3: Gentle Heating and Sonication
-
Rationale: Increasing the temperature and providing mechanical energy can aid in the dissolution of sparingly soluble compounds.
-
Action:
-
Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat to prevent potential degradation of the compound.
-
Use a sonicator to apply ultrasonic energy to the solution, which can help break up aggregates and enhance dissolution.
-
-
Note: These methods should be used in conjunction with appropriate solvent and pH selection.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound
-
Objective: To prepare a 10 mM stock solution of this compound in an acidic buffer.
-
Materials:
-
This compound powder
-
Acetate buffer (pH 4.0)
-
Sterile, nuclease-free water
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare 0.1 M acetate buffer at pH 4.0.
-
Weigh the appropriate amount of this compound powder to achieve a final concentration of 10 mM.
-
Add the powder to a sterile conical tube.
-
Add the pH 4.0 acetate buffer to the desired final volume.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Solubility Assessment of this compound
-
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 4.5)
-
Microcentrifuge tubes
-
Shaker or rotator
-
UV-Vis spectrophotometer or HPLC system
-
-
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer to the tube.
-
Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of Leniolisib in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Caption: Experimental workflow for assessing the solubility of this compound.
References
- 1. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 2. This compound | C21H28F3N6O6P | CID 90214495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. ijmsdr.org [ijmsdr.org]
Leniolisib Phosphate Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Leniolisib Phosphate during storage. Adherence to these guidelines is critical for ensuring the integrity and efficacy of the compound in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation due to improper storage temperature. | For the formulated tablets, store at controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[1][2] For the pure compound (API), store at -20°C under sealed conditions, away from moisture.[3] For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |
| Exposure to incompatible conditions. | This compound is susceptible to degradation under acidic and oxidative stress.[4] Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[3] | |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of this compound. | This may indicate the presence of degradation products. A recent study identified four major degradation products under stress conditions.[4] Refer to the "Known Degradation Products" table below for more information. It is recommended to perform a forced degradation study to identify potential degradants in your specific formulation. |
| Physical Changes in the Compound (e.g., color change, clumping) | Absorption of moisture or degradation. | Store the solid compound in a tightly sealed container in a well-ventilated, cool area, away from direct sunlight.[3] Increased moisture can accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound tablets?
A1: this compound tablets should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1][2] It is important to not refrigerate the tablets and to store and dispense them in their original container.[1][2]
Q2: How should I store the pure, solid this compound compound for research?
A2: The pure compound should be kept in a tightly sealed container in a cool, well-ventilated area at -20°C, protected from moisture and direct sunlight.[3]
Q3: What is the recommended storage for this compound in a solvent?
A3: When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the container is sealed to prevent solvent evaporation and moisture ingress.
Q4: What are the main factors that cause this compound to degrade?
A4: The primary factors leading to the degradation of Leniolisib are exposure to acidic and oxidative conditions.[4] The compound is also incompatible with strong alkalis and reducing agents.[3]
Q5: Are there any known degradation products of this compound?
A5: Yes, a study on the forced degradation of Leniolisib identified four major degradation products (DPs). The molecular formulas and masses of these products have been characterized.[4]
Quantitative Data on Leniolisib Degradation
The following table summarizes the degradation of Leniolisib under different stress conditions as reported in a recent study.[4]
| Stress Condition | % Degradation | Half-life (t½) | Kinetic Model |
| Acidic | 31.24% | 21.08 hours | Pseudo-first-order |
| Oxidative | 39.58% | 16.73 hours | Pseudo-first-order |
Known Degradation Products
This table lists the identified degradation products of Leniolisib from a forced degradation study.[4]
| Degradation Product | Molecular Formula | Mass ( g/mol ) |
| DP 1 | C13H15N5O | 257 |
| DP 2 | C20H26N6O2 | 382 |
| DP 3 | C13H12F3N5O | 311 |
| DP 4 | C17H19F3N6O | 380 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Leniolisib and its Impurities
This method is adapted from a published study for the analysis of Leniolisib and its degradation products.[4]
-
Column: Waters Symmetry C18
-
Mobile Phase: Isocratic mixture of methanol and sodium acetate buffer (55:45 v/v)
-
Flow Rate: 0.90 mL/min
-
Detection: UV at 229 nm
-
Sample Preparation: Prepare a stock solution of Leniolisib in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to the desired concentration.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent.
-
Expose to Stress Conditions:
-
Acidic: Treat the solution with an acid (e.g., 0.1 N HCl) and heat if necessary.
-
Alkaline: Treat the solution with a base (e.g., 0.1 N NaOH) and heat if necessary.
-
Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose the solid compound or a solution to elevated temperatures (e.g., 100°C).
-
Photolytic: Expose the solid compound or a solution to UV light.
-
-
Neutralize (if applicable): For acidic and alkaline samples, neutralize the solution before analysis.
-
Analyze by HPLC: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Characterize Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS to identify and characterize the degradation products.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Leniolisib Phosphate lot-to-lot variability issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leniolisib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the phosphate salt of Leniolisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the development and function of immune cells, particularly B and T cells.[3][4][5] In certain conditions, such as Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), genetic mutations lead to the hyperactivity of PI3Kδ.[3][4] Leniolisib selectively binds to and inhibits PI3Kδ, thereby blocking the downstream signaling cascade that leads to abnormal cell proliferation and survival, and helping to normalize immune function.[1][2]
Q2: What are the common causes of lot-to-lot variability in small molecule inhibitors like this compound?
While specific lot-to-lot variability data for this compound is not publicly available, general causes for such variability in small molecule inhibitors can include:
-
Purity and Impurity Profile: Differences in the percentage of the active pharmaceutical ingredient (API) and the presence of various impurities can alter the compound's biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubility and dissolution rates, which can impact its performance in assays.[6]
-
Solubility and Stability: Variations in formulation or storage conditions can affect the compound's solubility and stability over time.[6][7] Factors like pH, temperature, and light exposure can contribute to degradation.[7]
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can differ between lots and potentially affect cellular assays.
Q3: How can I proactively assess a new lot of this compound?
It is good laboratory practice to perform a quality control check on each new lot of a critical reagent. For this compound, this could involve:
-
Solubility Confirmation: Verifying that the new lot dissolves as expected in the recommended solvent.
-
Activity Assay: Performing a dose-response curve in a validated in vitro kinase assay to confirm the IC50 value is consistent with previous lots and published values.
-
Cell-Based Assay: If used in cell-based experiments, testing the new lot in a well-characterized assay to ensure a consistent biological response.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound Dilution Errors: Inaccurate serial dilutions can lead to significant variations. 2. Assay Conditions: Variations in ATP concentration, enzyme/substrate concentration, or incubation times.[8] 3. Compound Stability: Degradation of this compound in solution. | 1. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Standardize all assay parameters. Use an ATP concentration close to the Km for the enzyme.[8] 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer. |
| Low or no inhibitory activity observed | 1. Incorrect Compound Concentration: A mistake in calculating the final assay concentration. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Assay System Issue: The kinase or substrate may be inactive, or the detection system may be failing. | 1. Double-check all calculations for dilutions and final concentrations. 2. Test a new vial or a different lot of the compound. 3. Run appropriate positive and negative controls for the assay to ensure all components are working correctly. |
| Precipitation of the compound in aqueous buffer | 1. Poor Solubility: The concentration used may exceed the solubility of this compound in the assay buffer. 2. Buffer Incompatibility: Components of the assay buffer (e.g., salts, pH) may reduce solubility.[7][9] | 1. Check the recommended solvent and solubility information from the supplier. Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay. 2. Test the solubility of the compound in the assay buffer at the desired concentration before running the full experiment. It may be necessary to adjust the buffer composition. |
| High background signal in the assay | 1. Compound Interference: this compound may interfere with the assay detection method (e.g., fluorescence, luminescence). 2. Contamination: Contamination of the compound or assay reagents. | 1. Run a control experiment with the compound in the absence of the kinase to check for assay interference. 2. Use fresh, high-quality reagents and maintain sterile technique where appropriate. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data when comparing different lots of this compound.
Table 1: Comparison of IC50 Values for Different Lots of this compound in an In Vitro PI3Kδ Kinase Assay.
| Lot Number | IC50 (nM) | Standard Deviation (nM) | Number of Replicates (n) |
| Lot A | 11.2 | 1.5 | 3 |
| Lot B | 10.8 | 1.2 | 3 |
| Lot C | 12.1 | 1.8 | 3 |
| Reference Value | 11 nM |
Note: The reference value is based on published data.[3][4]
Table 2: Physicochemical Properties of Different Lots of this compound.
| Lot Number | Purity (%) (by HPLC) | Solubility in DMSO (mg/mL) | Residual Solvent (ppm) |
| Lot A | 99.8 | >50 | <100 |
| Lot B | 99.5 | >50 | <120 |
| Lot C | 99.9 | >50 | <90 |
Experimental Protocols
Protocol: In Vitro PI3Kδ Kinase Assay to Determine IC50 of this compound
This protocol outlines a method to assess the inhibitory activity of this compound on PI3Kδ using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)[8]
-
ATP
-
This compound (and vehicle control, e.g., DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
-
Assay Setup:
-
In a white, opaque plate, add the this compound dilutions or DMSO vehicle control.
-
Add the PI3Kδ enzyme and PIP2 substrate mixture in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI3Kδ.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of Leniolisib.
Caption: Experimental workflow for assessing this compound lot-to-lot variability.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Leniolisib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 4. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. iipseries.org [iipseries.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
Interpreting unexpected results in Leniolisib Phosphate experiments.
Welcome to the technical support center for Leniolisib Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed procedural outlines for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the phosphate salt of leniolisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, activating downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for the proliferation, differentiation, and survival of hematopoietic cells.[2][3] Leniolisib works by blocking the active binding site of the p110δ catalytic subunit of PI3Kδ, thereby inhibiting the production of PIP3 and downregulating the PI3K/AKT/mTOR signaling cascade.[2]
Q2: In which cell types is Leniolisib expected to have the most significant effect?
A2: PI3Kδ is predominantly expressed in hematopoietic cells.[4] Therefore, Leniolisib is expected to have the most pronounced effects on immune cells such as B cells, T cells, neutrophils, monocytes, basophils, plasmacytoid dendritic cells, and mast cells.[2] Its selectivity for the delta isoform is intended to minimize off-target effects in non-hematopoietic cells where other PI3K isoforms (alpha, beta, gamma) are more prevalent.[1]
Q3: What are the known off-target effects of Leniolisib?
A3: Leniolisib is a highly selective inhibitor for PI3Kδ. In cell-free isolated enzyme assays, its selectivity for PI3Kδ is significantly higher than for other PI3K isoforms: 22-fold over PI3Kα, 38-fold over PI3Kβ, and 202-fold over PI3Kγ.[3] While this high selectivity minimizes broad off-target kinase activity, researchers should be aware that at high concentrations, inhibition of other PI3K isoforms may occur. Additionally, leniolisib is an inhibitor of the drug transporters BCRP, OATP1B1, and OATP1B3, and the metabolic enzyme CYP1A2, which could be a consideration in complex in vitro models or in vivo studies with co-administered compounds.[5][6]
Q4: Are there any known mechanisms of resistance to Leniolisib?
A4: While drug resistance is a known phenomenon for PI3K inhibitors used in oncology, specific resistance mechanisms to leniolisib in the context of its primary indication, Activated PI3K Delta Syndrome (APDS), have not been extensively documented in the provided search results.[7][8] In APDS, the hyperactivity of PI3Kδ is due to germline mutations, and it is hypothesized that the development of resistance may be less of a concern compared to cancer, where tumor cells can adapt by activating alternative signaling pathways.[7] However, researchers should consider the possibility of feedback loops or activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which have been observed with other PI3K inhibitors.[9]
Troubleshooting Guide
This guide addresses potential unexpected results you might encounter during your experiments with this compound.
Issue 1: Weaker than expected inhibition of pAKT in Western Blot or Flow Cytometry
-
Possible Cause 1: Suboptimal Leniolisib Concentration or Incubation Time.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of Leniolisib for your specific cell type and experimental conditions. The IC50 for PI3Kδ is approximately 11 nM in cell-free assays, but higher concentrations may be needed in cellular assays.[3]
-
Optimize the incubation time. A time-course experiment will help identify the point of maximal pAKT inhibition.
-
-
-
Possible Cause 2: Poor Cell Permeability or Drug Stability.
-
Troubleshooting:
-
While Leniolisib has been shown to be effective in cellular assays, issues with permeability can arise in certain cell types.[6] Consider using positive controls with known cell permeability.
-
Ensure proper storage and handling of this compound to maintain its stability. Prepare fresh solutions for each experiment.
-
-
-
Possible Cause 3: Issues with Antibody Staining for pAKT.
-
Troubleshooting:
-
Validate your phospho-specific antibody for pAKT (e.g., Ser473) with appropriate positive and negative controls.
-
Ensure the use of phosphatase inhibitors during cell lysis and sample preparation to preserve the phosphorylation status of AKT.[10]
-
For western blotting, use Tris-buffered saline (TBS) based buffers as phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[11]
-
-
-
Possible Cause 4: Activation of Compensatory Signaling Pathways.
-
Troubleshooting:
-
Investigate other signaling pathways that might be activated in response to PI3Kδ inhibition. For example, assess the phosphorylation status of key proteins in the MAPK/ERK pathway.
-
-
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve in Cell Viability/Proliferation Assays
-
Possible Cause 1: Deviating Control Values.
-
Troubleshooting:
-
If the negative control (vehicle) response deviates significantly from the response at low, non-effective concentrations of Leniolisib, it can skew the curve fitting. Consider omitting the control values from the non-linear regression analysis if you have sufficient data points in the no-effect range.[12]
-
-
-
Possible Cause 2: Incomplete Dose-Response.
-
Troubleshooting:
-
The range of Leniolisib concentrations may not be wide enough to capture the full sigmoidal curve. Extend the concentration range to ensure you observe both the top and bottom plateaus of the response.[13]
-
-
-
Possible Cause 3: Biphasic or Non-Sigmoidal Response.
-
Troubleshooting:
-
A non-standard curve shape may indicate off-target effects at higher concentrations or complex biological responses. Consider using a different non-linear regression model that can accommodate such a response.[13]
-
-
-
Possible Cause 4: Experimental Variability.
-
Troubleshooting:
-
Ensure consistent cell seeding density, incubation times, and reagent concentrations across all plates and experiments. Use a sufficient number of technical and biological replicates.
-
-
Issue 3: Unexpected Increase in Cell Proliferation or Survival at Certain Concentrations
-
Possible Cause: Paradoxical Signaling or Feedback Loops.
-
Troubleshooting:
-
Inhibition of one signaling pathway can sometimes lead to the paradoxical activation of another. This is a known phenomenon with some kinase inhibitors.[14]
-
Investigate the activation status of other survival pathways. For example, assess the expression or phosphorylation of proteins involved in the MAPK/ERK or other pro-survival pathways.
-
This may be cell-type specific. Compare the response in your experimental cell line with a well-characterized control cell line.
-
-
Data Presentation
Leniolisib Selectivity Profile
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 11 | 1 |
| PI3Kα | 244 | 22 |
| PI3Kβ | 424 | 38 |
| PI3Kγ | 2230 | 202 |
Data from cell-free isolated enzyme assays.[3]
Clinical Trial Efficacy Data (Phase 3, 12 weeks)
| Outcome | Leniolisib Group | Placebo Group | P-value |
| Lymphadenopathy | |||
| Adjusted Mean Change in Lymph Node Size | -0.25 | 0.0006 | |
| Immune Dysregulation | |||
| Adjusted Mean Change in Naïve B cells (%) | 37.30 | 0.0002 | |
| Splenomegaly | |||
| Adjusted Mean Difference in Spleen Volume (cm³) | -186 | 0.0020 |
Data from a randomized, placebo-controlled, phase 3 trial in patients with APDS.[15]
Experimental Protocols
Western Blot for Phosphorylated AKT (pAKT)
This protocol outlines the general steps for detecting pAKT in cell lysates following treatment with Leniolisib.
-
1.1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
-
1.2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
1.3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
1.4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
1.5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
1.6. Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., pAKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST.
-
-
1.7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD camera-based imager.
-
-
1.8. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin.
-
Flow Cytometry for Intracellular pAKT
This protocol provides a general workflow for measuring pAKT levels in single cells.
-
2.1. Cell Stimulation and Leniolisib Treatment:
-
Prepare a single-cell suspension.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM and IL-4 for B cells) to induce PI3K signaling.[16]
-
-
2.2. Fixation and Permeabilization:
-
Fix the cells immediately after stimulation using a formaldehyde-based fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with a methanol-based or saponin-based permeabilization buffer to allow intracellular antibody staining.
-
-
2.3. Intracellular Staining:
-
Stain the cells with a fluorochrome-conjugated antibody specific for pAKT (e.g., pAKT Ser473).
-
Include surface marker antibodies (e.g., CD19 for B cells) to identify the cell population of interest.
-
-
2.4. Data Acquisition:
-
Acquire data on a flow cytometer. Ensure proper compensation for spectral overlap between fluorochromes.
-
-
2.5. Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter, and surface marker expression.
-
Analyze the median fluorescence intensity (MFI) of the pAKT signal within the gated population to quantify the level of AKT phosphorylation.
-
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of Leniolisib.
Caption: Experimental workflow for Western Blot analysis of pAKT.
Caption: Troubleshooting logic for weak pAKT inhibition results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 7. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. Contribution of Natural Inhibitors to the Understanding of the PI3K/PDK1/PKB Pathway in the Insulin-mediated Intracellular Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Leniolisib Phosphate in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vivo studies involving Leniolisib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the phosphate salt of leniolisib, an orally available and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, differentiation, and survival of hematopoietic cells, particularly B and T lymphocytes.[3] In certain diseases, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations in the genes encoding PI3Kδ lead to its hyperactivity.[4] Leniolisib works by binding to the ATP-binding site of the p110δ catalytic subunit of PI3Kδ, thereby blocking its kinase activity and downstream signaling.[5]
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
A2: this compound's solubility is pH-dependent, with higher solubility at acidic pH.[1] This is a critical factor to consider for oral administration, as changes in gastrointestinal pH can affect its dissolution and absorption, potentially leading to variability in exposure.[6][7] The phosphate salt form of leniolisib was developed to improve its aqueous solubility compared to the free base.
Q3: What are the main sources of variability in in vivo studies with this compound?
A3: Variability in in vivo studies with this compound can arise from multiple sources, broadly categorized as:
-
Compound-related: Formulation inconsistencies, improper storage, and issues related to its pH-dependent solubility affecting oral absorption.[6][7]
-
Animal-related: Genetic background, age, sex, weight, health status, and microbiome differences between animals.[2]
-
Procedure-related: Inconsistent oral gavage technique, timing of dosing and sample collection, and variations in housing and diet.[2][8]
-
Assay-related: Variability in sample processing and the execution of pharmacodynamic (PD) and pharmacokinetic (PK) assays.
Q4: What animal models are relevant for studying this compound in vivo?
A4: Given that Leniolisib is approved for APDS, genetically engineered mouse models that recapitulate the human disease are highly relevant. These models often carry gain-of-function mutations in the Pik3cd gene (encoding the p110δ catalytic subunit). Additionally, syngeneic tumor models, such as those for B-cell lymphomas where the PI3Kδ pathway is implicated, can be used to evaluate its anti-cancer efficacy.[9][10] For studying its immunomodulatory effects, models of inflammation or autoimmune disease may also be appropriate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma exposure (PK data) | 1. Improper formulation: Precipitation of the compound in the dosing vehicle or in the GI tract due to pH changes.[6] 2. Inconsistent oral gavage: Inaccurate dosing volume, incorrect placement of the gavage needle leading to reflux or administration into the trachea.[11][12] 3. Physiological differences: Variations in gastric pH and emptying time among animals.[13] 4. Food effects: Presence or absence of food in the stomach can alter gastric pH and transit time. | 1. Optimize formulation: Use a solubilizing vehicle appropriate for compounds with pH-dependent solubility (e.g., a solution with a pH modifier or a stable suspension).[1][14] Ensure the formulation is homogenous and stable throughout the dosing period. 2. Standardize gavage technique: Ensure all personnel are properly trained. Use appropriate gavage needle size and pre-measure the insertion length for each animal. Administer the dose slowly and observe the animal for any signs of distress post-dosing.[12][15] 3. Control for physiological variables: Acclimatize animals properly. Consider using a crossover study design where each animal serves as its own control to minimize inter-animal variability.[13] 4. Standardize feeding schedule: Fast animals for a consistent period before dosing (if appropriate for the study) to minimize food-related variability. |
| High variability in pharmacodynamic (PD) readouts (e.g., pAKT levels, immune cell populations) | 1. Inconsistent sample collection and processing: Variations in the timing of blood or tissue collection relative to dosing, and differences in sample handling and storage. 2. Assay variability: Inconsistent execution of ELISA, Western blot, or flow cytometry protocols.[16] 3. Biological variability: Natural fluctuations in immune cell populations and signaling pathway activation. | 1. Standardize sample collection: Collect samples at precisely the same time points post-dose for all animals. Follow a strict, standardized protocol for blood processing (e.g., time to plasma separation) and tissue harvesting and homogenization.[17] 2. Rigorous assay validation and execution: Use validated antibodies and reagents. Run quality controls and standards with each assay. Ensure all samples are processed in the same batch if possible, or randomize samples across batches.[16] 3. Increase sample size: A larger number of animals per group can help to overcome inherent biological variability and increase statistical power. |
| Lack of expected efficacy or inconsistent tumor growth inhibition | 1. Suboptimal dosing: The dose may be too low to achieve sufficient target engagement. 2. Poor bioavailability: Issues with formulation and absorption leading to inadequate drug exposure at the target site.[18] 3. Tumor model heterogeneity: Inherent variability in the growth rate and characteristics of the tumor model. | 1. Conduct dose-response studies: Perform a pilot study with a range of doses to determine the optimal dose for efficacy.[19] 2. Correlate PK and PD: Measure drug concentrations in plasma and tumor tissue and correlate with target inhibition (e.g., pAKT levels in the tumor) to ensure adequate target engagement.[20] 3. Standardize tumor implantation: Use a consistent number of cells for tumor implantation and randomize animals into treatment groups only after tumors have reached a pre-defined size. |
Experimental Protocols
Representative In Vivo Efficacy Study in an APDS Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for the particular mouse model and experimental goals.
1. Animal Model:
-
Genetically engineered mice with a gain-of-function mutation in the Pik3cd gene (e.g., Pik3cdE1021K).
-
Age- and sex-matched littermates should be used as wild-type controls.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation and Dosing:
-
Formulation: Due to its pH-dependent solubility, a formulation that ensures consistent solubilization is crucial. A common approach is to use a vehicle such as 0.5% (w/v) methylcellulose in water.[8] For poorly soluble compounds, co-solvents like PEG400 or solubilizing agents like Tween-80 can be considered, but their concentrations should be optimized to avoid toxicity.[1][14]
-
Dose: Based on literature for other PI3Kδ inhibitors and pilot studies, a starting dose could be in the range of 10-50 mg/kg, administered once or twice daily.[19][21]
-
Administration: Administer via oral gavage using an appropriately sized, ball-tipped gavage needle.[12] The volume should typically be 5-10 mL/kg.[12]
3. Study Design:
-
Randomize APDS mice into two groups: Vehicle control and this compound treatment.
-
Include a group of wild-type mice receiving the vehicle as a baseline control.
-
Treat animals daily for a pre-determined period (e.g., 2-4 weeks).
-
Monitor animal health and body weight regularly.
4. Pharmacodynamic (PD) Assessments:
-
Phospho-AKT (pAKT) levels in whole blood:
-
Collect whole blood (e.g., via tail vein) at specified time points after the final dose (e.g., 2, 6, and 24 hours) into tubes containing a phosphatase inhibitor cocktail.
-
Lyse red blood cells and prepare cell lysates.
-
Measure pAKT (Ser473) and total AKT levels using a validated ELISA kit or by Western blotting.[22][23]
-
-
Immune cell phenotyping by flow cytometry:
-
At the end of the study, euthanize mice and harvest spleens and lymph nodes.
-
Prepare single-cell suspensions.
-
Stain cells with a panel of fluorescently-labeled antibodies to identify B and T cell subsets (e.g., CD19, B220, IgM, IgD for B cells; CD3, CD4, CD8 for T cells).[24][25][26]
-
Acquire data on a flow cytometer and analyze the proportions of different immune cell populations.
-
5. Data Analysis:
-
Analyze quantitative data using appropriate statistical tests (e.g., t-test or ANOVA).
-
Present data as mean ± standard deviation (SD) or standard error of the mean (SEM).
Quantitative Data Summary
Table 1: this compound Selectivity Profile
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | ~11 | - |
| PI3Kα | ~244 | ~22-fold |
| PI3Kβ | ~424 | ~38-fold |
| PI3Kγ | ~2230 | ~202-fold |
Data compiled from publicly available sources.[20]
Table 2: Representative Dosing and Vehicle Information for Oral Gavage in Mice
| Parameter | Recommendation |
| Vehicle | 0.5% Methylcellulose in water; 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (for compounds requiring co-solvents)[8] |
| Dose Volume | 5-10 mL/kg[12] |
| Gavage Needle Size | 20-22 gauge for adult mice[12] |
| Fasting | 4-6 hours (can reduce variability in absorption) |
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Troubleshooting decision tree for addressing variability in Leniolisib studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 5. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein extraction and western blot (mouse tissues) [protocols.io]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human AKT (Phospho) [pS473] ELISA Kit (KHO0111) - Invitrogen [thermofisher.com]
- 23. PathScan® Total Akt1 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. biorxiv.org [biorxiv.org]
- 26. miltenyibiotec.com [miltenyibiotec.com]
Addressing resistance to Leniolisib Phosphate in cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Leniolisib Phosphate in cell lines. The information is intended for scientists and drug development professionals working to understand and overcome resistance to this selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and activation of various immune cells, particularly B and T cells.[1][3][4] By selectively blocking PI3Kδ, Leniolisib reduces the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that activates downstream signaling proteins like AKT.[1][4] This ultimately dampens the hyperactivation of this pathway seen in conditions like Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS).[1][5]
Q2: My cell line is showing reduced sensitivity to Leniolisib. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Leniolisib are still an area of active research, resistance to PI3K inhibitors in general can arise from several mechanisms:
-
Upregulation of bypass signaling pathways: Cells may compensate for the inhibition of PI3Kδ by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.[[“]]
-
Feedback activation of upstream receptors: Inhibition of the PI3K pathway can sometimes lead to a feedback loop that increases the expression or activity of receptor tyrosine kinases (RTKs), which can reactivate PI3K signaling or engage other pro-survival pathways.[7][8]
-
Genetic alterations in downstream pathway components: Mutations in genes downstream of PI3Kδ, such as AKT or mTOR, that render them constitutively active could bypass the need for PI3Kδ signaling.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can reduce the intracellular concentration of Leniolisib. Leniolisib is a known substrate of BCRP and P-gp.[2]
-
Alterations in the drug target: While less common for kinase inhibitors, mutations in the PIK3CD gene (encoding the p110δ catalytic subunit) could potentially alter the drug binding site and reduce the efficacy of Leniolisib.
Q3: How can I confirm that my cell line has developed resistance to Leniolisib?
To confirm resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of Leniolisib in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guide
Problem: Decreased efficacy of Leniolisib in our cell line model.
Step 1: Confirm Resistance with a Dose-Response Assay
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value for each cell line.
Data Presentation: Comparison of Leniolisib IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Example Cell Line A | 25 | 500 | 20 |
| Example Cell Line B | 50 | 1200 | 24 |
This table presents hypothetical data for illustrative purposes.
Step 2: Investigate Potential Resistance Mechanisms
If resistance is confirmed, the next step is to investigate the underlying mechanism.
A. Assess Bypass Pathway Activation
Protocol: Western Blotting for Key Signaling Proteins
-
Cell Lysis: Treat both parental and resistant cells with Leniolisib at a concentration that inhibits pAKT in the parental line. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins, including:
-
p-AKT (as a control for Leniolisib activity)
-
Total AKT
-
p-ERK
-
Total ERK
-
Other relevant pathway proteins (e.g., p-S6, p-mTOR)
-
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Data Presentation: Protein Expression Changes in Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Interpretation |
| p-AKT | 0.2 | 0.15 | Leniolisib is still inhibiting its direct target. |
| p-ERK | 1.0 | 3.5 | Upregulation of the MAPK/ERK pathway. |
This table presents hypothetical data for illustrative purposes.
B. Evaluate Upstream Receptor Activation
Protocol: Receptor Tyrosine Kinase (RTK) Array
-
Cell Lysis: Lyse parental and resistant cells (with and without Leniolisib treatment).
-
Array Incubation: Incubate the cell lysates with a membrane-based or antibody-based RTK array according to the manufacturer's protocol. These arrays contain antibodies against a panel of phosphorylated RTKs.
-
Detection: Detect the phosphorylation status of multiple RTKs simultaneously.
-
Analysis: Identify any RTKs that show increased phosphorylation in the resistant cell line.
C. Screen for Genetic Mutations
Protocol: Next-Generation Sequencing (NGS)
-
DNA/RNA Extraction: Isolate genomic DNA and/or RNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids.
-
Sequencing: Perform whole-exome or targeted sequencing to identify mutations in key cancer-related genes, particularly those in the PI3K/AKT/mTOR pathway.
-
Bioinformatic Analysis: Analyze the sequencing data to identify novel mutations in the resistant cell line.
Visualizations
Caption: Leniolisib inhibits the PI3Kδ signaling pathway.
Caption: A potential resistance mechanism via bypass signaling.
Caption: Workflow for investigating Leniolisib resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Leniolisib Phosphate drug interaction considerations in co-treatment studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the drug interaction considerations for Leniolisib Phosphate in co-treatment studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Leniolisib and which cytochrome P450 (CYP) enzyme is predominantly involved?
A1: Leniolisib is primarily metabolized in the liver through oxidative metabolism. The major enzyme responsible for its metabolism is CYP3A4, accounting for approximately 94.5% of the oxidative metabolism.[1][2] Minor contributions are made by CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%).[1][2] The main circulating component in plasma is the unchanged parent drug.[1]
Q2: What are the key drug interaction considerations when Leniolisib is the "victim" drug (i.e., its concentration is affected by another drug)?
A2: Leniolisib is a substrate of CYP3A4. Therefore, co-administration with strong inhibitors of CYP3A4 should be avoided as it can significantly increase Leniolisib's plasma concentration.[1] A clinical study investigating the effect of itraconazole, a strong dual inhibitor of CYP3A4 and P-glycoprotein (P-gp), on a single 10 mg oral dose of Leniolisib demonstrated a 2.1-fold increase in the area under the curve (AUC) and a 1.25-fold increase in the maximum concentration (Cmax) of Leniolisib.[3] Conversely, co-administration with strong or moderate inducers of CYP3A4 is also best avoided as this may decrease Leniolisib's plasma concentrations and potentially reduce its efficacy.[3]
Q3: What are the known effects of Leniolisib as a "perpetrator" drug (i.e., affecting the concentration of other drugs)?
A3: In vitro studies have shown that Leniolisib is an inhibitor of CYP1A2, as well as the transporters BCRP, OATP1B1, and OATP1B3.[1] Therefore, concomitant use of Leniolisib with drugs that are sensitive substrates of CYP1A2 may lead to increased concentrations of the co-administered drug. Caution is advised when co-administering Leniolisib with substrates of BCRP, OATP1B1, and OATP1B3. The FDA has recommended a cocktail drug-drug interaction (DDI) study to assess the clinical significance of these findings.[4]
Troubleshooting Guide
Issue: Unexpectedly high or low Leniolisib plasma concentrations in a co-treatment study.
-
Review Co-administered Medications: Check if the subject is taking any medications known to be strong inhibitors or inducers of CYP3A4.
-
Consult Drug Interaction Tables: Refer to the provided tables summarizing the effects of CYP3A4 inhibitors and inducers on Leniolisib pharmacokinetics.
-
Consider P-gp Inhibition: While a clinical study showed that the strong P-gp inhibitor quinidine did not significantly alter Leniolisib's pharmacokinetics, it is a factor to consider, especially with drugs that are potent inhibitors of both CYP3A4 and P-gp.[3]
Issue: Altered plasma concentrations of a co-administered drug in the presence of Leniolisib.
-
Identify the Metabolic Pathway of the Co-administered Drug: Determine if the affected drug is a substrate of CYP1A2, BCRP, OATP1B1, or OATP1B3.
-
Monitor for Clinical Effects: If the co-administered drug has a narrow therapeutic index, closely monitor for any signs of increased exposure or adverse events.
-
Future Study Design: For future studies, consider enrolling in the planned cocktail DDI study to gain more definitive clinical data on these potential interactions.
Quantitative Data Summary
Table 1: Effect of Strong CYP3A4 and P-gp Inhibitors on Leniolisib Pharmacokinetics
| Co-administered Drug | Leniolisib Dose | N | Fold Change in AUC | Fold Change in Cmax | Reference |
| Itraconazole (Strong CYP3A4/P-gp Inhibitor) | 10 mg single dose | 20 | 2.1 | 1.25 | [3] |
| Quinidine (Strong P-gp Inhibitor) | 10 mg single dose | 20 | No alteration | No alteration | [3] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration
Experimental Protocols
Key Experiment: Clinical Drug-Drug Interaction Study of Leniolisib with Itraconazole and Quinidine
Objective: To investigate the effect of a strong CYP3A4/P-gp inhibitor (itraconazole) and a strong P-gp inhibitor (quinidine) on the pharmacokinetics of a single oral dose of Leniolisib in healthy male subjects.[3]
Study Design:
-
A fixed-sequence, 3-way crossover study.[3]
-
Phase 1: A single oral dose of 10 mg Leniolisib was administered alone.[3]
-
Washout Period: A washout period was observed between phases.[3]
-
Phase 2: 200 mg of itraconazole was administered once daily for 9 days, with a single 10 mg oral dose of Leniolisib co-administered on day 5.[3]
-
Washout Period: Another washout period was observed.
-
Phase 3: 300 mg of quinidine was administered 1 hour before and 3 hours after a single 10 mg oral dose of Leniolisib.[3]
Pharmacokinetic Sampling:
-
Serial blood samples were collected at predefined time points after each Leniolisib administration to determine the plasma concentrations of Leniolisib.
Bioanalytical Method:
-
Plasma concentrations of Leniolisib were measured using a validated bioanalytical method (details not specified in the provided abstract).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including AUC and Cmax, were calculated for Leniolisib in each phase of the study.
-
The geometric mean ratios of AUC and Cmax for Leniolisib with and without the inhibitors were determined to assess the magnitude of the drug interaction.
Visualizations
Caption: Leniolisib Metabolism and Interactions as a Victim Drug.
Caption: Leniolisib's Potential as a Perpetrator Drug.
References
- 1. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharming announces positive topline data in pediatric clinical trial of leniolisib | Pharming Group N.V. [pharming.com]
- 4. live.euronext.com [live.euronext.com]
Validation & Comparative
A Comparative Guide to Leniolisib Phosphate and Other PI3K Delta Inhibitors in APDS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leniolisib Phosphate against other phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of Activated PI3K Delta Syndrome (APDS). The information is supported by experimental data to aid in research and drug development decisions.
Introduction to APDS and PI3K Delta Inhibition
Activated PI3K Delta Syndrome (APDS), also known as PASLI, is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes.[1] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, resulting in a range of clinical manifestations including recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[1][2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In APDS, the hyperactive PI3Kδ enzyme leads to dysregulation of this pathway, particularly in immune cells.[5][6]
Leniolisib is a selective PI3Kδ inhibitor that has been approved for the treatment of APDS in patients aged 12 years and older.[7] It functions by directly targeting the underlying cause of the disease – the overactive PI3Kδ enzyme.[7] This guide compares the performance of Leniolisib with other PI3Kδ inhibitors that have been investigated in the context of APDS and other conditions.
Comparative Performance of PI3K Delta Inhibitors
The following tables summarize the key quantitative data for Leniolisib and other notable PI3Kδ inhibitors.
Table 1: In Vitro Potency and Selectivity of PI3K Delta Inhibitors
| Inhibitor | Target(s) | IC50 (nM) for PI3Kδ | Selectivity over other PI3K Isoforms | Reference(s) |
| Leniolisib | PI3Kδ | 11 | 22-fold vs α, 38-fold vs β, 202-fold vs γ | [7] |
| Idelalisib | PI3Kδ | 2.5 | Selective for δ | [8][9] |
| Duvelisib | PI3Kδ, PI3Kγ | 2.5 (for δ) | Dual inhibitor | [8][9] |
| Nemiralisib | PI3Kδ | - | Selective for δ | [8] |
| Seletalisib | PI3Kδ | - | Selective for δ | [6] |
Table 2: Clinical Efficacy of PI3K Delta Inhibitors in APDS
| Inhibitor | Key Efficacy Outcomes in APDS Patients | Reference(s) |
| Leniolisib | Significant reduction in lymph node size (62.7% reduction) and spleen volume (37.6% reduction) compared to placebo.[7] Normalization of immune cell subsets, including an increase in naïve B cells.[2][10] Reduced annualized infection rates.[11] | [2][7][10][11] |
| Nemiralisib | No efficacy observed in a Phase II open-label study in APDS patients.[8] | [8] |
| Seletalisib | Showed encouraging results with significant efficacy in a Phase 1b trial, but was associated with serious adverse events.[8] | [8] |
Table 3: Comparative Safety and Tolerability in APDS
| Inhibitor | Key Safety Findings in APDS | Reference(s) |
| Leniolisib | Generally well-tolerated with most adverse events being mild (Grade 1-3).[7] Lower incidence of treatment-related adverse events compared to placebo (23.8% vs 30.0%).[2] No serious adverse events related to treatment reported in the pivotal trial.[12] | [2][7][12] |
| Idelalisib | Associated with a poor safety profile in oncological patients, including severe neutropenia and increased risk of infections.[8] | [8] |
| Duvelisib | Associated with serious adverse events in hematological malignancy trials.[8] | [8] |
| Seletalisib | Serious adverse events reported in a Phase 1b trial, including liver and kidney dysfunction.[8] | [8] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway in APDS
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of intervention for PI3Kδ inhibitors like Leniolisib. In APDS, gain-of-function mutations lead to excessive production of PIP3, causing constitutive activation of AKT and mTOR, which in turn drives abnormal cell proliferation and survival.
Caption: PI3K/AKT/mTOR signaling pathway in APDS and the inhibitory action of Leniolisib.
Comparative Experimental Workflow for PI3Kδ Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of PI3Kδ inhibitors.
Caption: A generalized workflow for the discovery and validation of novel PI3Kδ inhibitors.
Experimental Protocols
Cell-Free Isolated Enzyme Assay (Adapta™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of inhibitors against PI3Kδ.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Adapta™ Kinase Assay Kit (contains ADP-Glo™ Kinase Assay reagents)
-
PIP2/PIP3 substrate
-
ATP
-
Test compounds (e.g., Leniolisib)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or DMSO (vehicle control).
-
PI3Kδ enzyme diluted in kinase buffer.
-
PIP2/PIP3 substrate.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
Cell-Based pAKT Pathway Assay (Western Blot)
This protocol describes a common method to assess the inhibition of PI3K signaling in a cellular context.
Objective: To determine if a test compound can inhibit the phosphorylation of AKT (a downstream target of PI3K) in cells.
Materials:
-
APDS patient-derived cells or a suitable cell line (e.g., HEK293T) transfected with a hyperactive PI3Kδ mutant.
-
Cell culture medium and supplements.
-
Test compound (e.g., Leniolisib).
-
Growth factor (e.g., IGF-1) to stimulate the PI3K pathway.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Serum Starvation: To reduce basal PI3K pathway activity, serum-starve the cells for several hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AKT.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Compare the levels of pAKT in compound-treated cells to the stimulated control to determine the extent of inhibition.[14]
Conclusion
This compound has demonstrated a favorable efficacy and safety profile in the treatment of APDS, directly targeting the hyperactive PI3Kδ enzyme.[2][7] Compared to other PI3Kδ inhibitors, some of which have been associated with significant adverse events in other disease contexts, Leniolisib appears to be a well-tolerated and effective therapeutic option for patients with APDS.[8] The high selectivity of Leniolisib for the δ isoform likely contributes to its improved safety profile.[7] The experimental data and protocols provided in this guide offer a framework for the continued research and development of targeted therapies for APDS and other immune-related disorders.
References
- 1. Activated PI3K Delta Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 9. researchgate.net [researchgate.net]
- 10. PI3Kδ inhibitor leniolisib improves symptoms in patients with APDS/PASLI - Medical Conferences [conferences.medicom-publishers.com]
- 11. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Analysis of PI3Kδ Inhibitors: Leniolisib Phosphate vs. Idelalisib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leniolisib Phosphate and Idelalisib, two prominent inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This analysis is supported by clinical trial data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of their respective profiles.
Leniolisib and Idelalisib represent a targeted therapeutic class aimed at modulating immune cell function by inhibiting the PI3Kδ signaling pathway, which is critical for the proliferation, differentiation, and survival of B-cells and T-cells.[1][2] While both drugs share a common molecular target, their clinical development, approved indications, and safety profiles diverge significantly, reflecting distinct therapeutic strategies. Leniolisib is the first drug approved specifically for a rare genetic immunodeficiency, Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), directly targeting the underlying pathophysiology of the disease.[3][4][5] In contrast, Idelalisib was developed for hematologic malignancies, targeting the aberrant PI3Kδ signaling that drives cancer cell survival.[6][7]
Mechanism of Action: Selective Inhibition of the PI3Kδ Pathway
Both Leniolisib and Idelalisib are small molecule inhibitors that selectively target the delta isoform of PI3K (PI3Kδ).[3][6] This enzyme is predominantly expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways.[8]
Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn activates the mTOR pathway.[9][10] This cascade promotes cell growth, proliferation, and survival.
In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene lead to constitutive hyperactivity of the PI3Kδ pathway.[1][11] Leniolisib normalizes this aberrant signaling, thereby correcting immune dysregulation.[3][9] In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), the PI3Kδ pathway is also pathologically activated, and Idelalisib's inhibition induces apoptosis in malignant cells.[7][12]
Comparative Overview of this compound and Idelalisib
| Feature | This compound (Joenja®) | Idelalisib (Zydelig®) |
| Target | Phosphoinositide 3-Kinase Delta (PI3Kδ)[3] | Phosphoinositide 3-Kinase Delta (PI3Kδ)[6] |
| Approved Indication | Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) in patients ≥12 years old.[3][5] | Relapsed Chronic Lymphocytic Leukemia (CLL), in combination with rituximab.[6][13] |
| Withdrawn Indications | N/A | Relapsed Follicular B-cell Non-Hodgkin Lymphoma (FL) and Relapsed Small Lymphocytic Lymphoma (SLL) (indications withdrawn Jan. 2022).[14] |
| Pivotal Trial | Phase 3, Randomized, Placebo-Controlled (NCT02435173).[8][15] | Phase 3, Randomized, Placebo-Controlled (Study 116 / NCT01539512).[6][13] |
| Administration | Oral, 70 mg twice daily.[16] | Oral, 150 mg twice daily.[7] |
| Black Box Warning | None.[16] | Yes: Fatal and/or serious hepatotoxicity, severe diarrhea or colitis, pneumonitis, infections, and intestinal perforation.[10][11] |
Clinical Performance and Efficacy
The clinical efficacy of Leniolisib and Idelalisib was established in separate, placebo-controlled Phase 3 trials, each tailored to a distinct patient population and disease.
Leniolisib in Activated PI3Kδ Syndrome (APDS)
The pivotal trial for Leniolisib (NCT02435173) was a randomized, triple-blind, placebo-controlled study involving 31 patients with APDS aged 12 years and older.[8][17] The study's co-primary endpoints were designed to measure the impact on both immune dysregulation (lymphadenopathy) and immune deficiency (naïve B-cell population).[3]
Efficacy Results from Phase 3 Trial (12 weeks)[8][17]
| Endpoint | Leniolisib (n=21) | Placebo (n=10) | Adjusted Mean Difference | P-value |
|---|---|---|---|---|
| Change in Lymph Node Size (log10 SPD) | -0.25 | 0.00 | -0.25 | 0.0006 |
| Change in Naïve B-Cells (%) | +37.6% | +0.3% | +37.30 | 0.0002 |
| Change in Spleen Volume (cm³) | -197.6 | +11.3 | -186 | 0.0020 |
Leniolisib met both co-primary endpoints, demonstrating a statistically significant reduction in lymph node size and an increase in the percentage of naïve B cells compared to placebo, indicating a correction of the underlying immune defects in APDS.[3][8]
Idelalisib in Relapsed Chronic Lymphocytic Leukemia (CLL)
The registrational trial for Idelalisib (Study 116, NCT01539512) was a randomized, double-blind, placebo-controlled study in 220 patients with relapsed CLL who were not fit for chemotherapy.[1][6] Patients received rituximab in combination with either Idelalisib or a placebo. The trial was stopped early due to overwhelming efficacy in the Idelalisib arm.[6]
Efficacy Results from Phase 3 Trial[6][13]
| Endpoint | Idelalisib + Rituximab (n=110) | Placebo + Rituximab (n=110) | Hazard Ratio / Odds Ratio | P-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | Not Reached (Long-term: 20.3 mos)[13] | 5.5 months | HR: 0.15 | <0.001 |
| Overall Response Rate (ORR) | 81% | 13% | OR: 29.92 | <0.001 |
| Overall Survival (OS) at 12 Months | 92% | 80% | HR for death: 0.28 | 0.02 |
Idelalisib, in combination with rituximab, showed a profound improvement in progression-free survival, overall response, and overall survival compared to rituximab alone.[6]
Experimental Protocols
Detailed methodologies from the pivotal clinical trials are crucial for interpreting the results.
Leniolisib (NCT02435173) Experimental Protocol
-
Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study. 31 patients were randomized 2:1 to receive 70 mg Leniolisib or placebo orally twice daily.[8][17]
-
Assessment of Lymphoproliferation: The first co-primary endpoint was the change from baseline in the sum of the products of the diameters (SPD) of index lymph nodes. Up to six of the largest lymph nodes were selected as index nodes based on CT or MRI scans, following the Cheson criteria for lymphoma assessment.[3]
-
Assessment of Immune Function: The second co-primary endpoint was the change from baseline in the percentage of naïve B cells out of the total B-cell population. This was assessed using peripheral blood samples analyzed by central laboratory flow cytometry.[3] Patients were required to have <48% naïve B cells at baseline to be included in this analysis.[3]
Idelalisib (NCT01539512) Experimental Protocol
-
Study Design: A randomized, double-blind, placebo-controlled study. 220 patients were randomized 1:1 to receive either 150 mg of Idelalisib or a matching placebo orally twice daily, in combination with intravenous rituximab.[6][18]
-
Assessment of Progression-Free Survival (PFS): The primary endpoint, PFS, was defined as the time from randomization to the first documentation of disease progression or death from any cause.[19] Tumor response and progression were determined by investigators based on standardized International Workshop on Chronic Lymphocytic Leukemia (IWCLL) criteria, with modifications to account for treatment-related lymphocytosis.[4]
-
Assessment of Overall Response Rate (ORR): ORR was a key secondary endpoint, evaluated based on the same modified IWCLL criteria. Lymph node response was defined as a ≥50% decrease from baseline in the SPD of index lymph nodes.[19]
Safety and Tolerability Profile
The most striking difference between Leniolisib and Idelalisib lies in their safety profiles.
Leniolisib
Leniolisib has demonstrated a favorable safety profile. In its pivotal trial, treatment-related adverse events (AEs) were reported in fewer patients receiving Leniolisib (23.8%) than placebo (30.0%).[3][17] The most common AEs were mild (Grade 1-2) and included headache, sinusitis, and atopic dermatitis.[14][16] No serious AEs were deemed related to the study treatment, and no deaths occurred.[3] Long-term follow-up data has continued to support its safety and tolerability.[2][7]
Key Adverse Events (Any Grade) in Leniolisib Phase 3 Trial[14]
| Adverse Event | Incidence |
|---|---|
| Headache | >10% |
| Sinusitis | >10% |
| Atopic Dermatitis | >10% |
| Diarrhea | >10% |
| Fatigue | >10% |
Idelalisib
In contrast, Idelalisib carries a black box warning for multiple fatal and/or serious toxicities.[11] In the pivotal CLL study, serious AEs occurred in 40% of patients in the Idelalisib arm.[6] The key risks include:
-
Hepatotoxicity: Fatal and/or serious liver toxicity occurred in 16% of patients.[11]
-
Severe Diarrhea or Colitis: Grade ≥3 diarrhea or colitis occurred in 20% of patients.[11]
-
Pneumonitis: Fatal and/or serious pneumonitis occurred in 4% of patients.[11]
-
Infections: Fatal and/or serious infections, such as pneumonia and sepsis, occurred in 48% of patients receiving Idelalisib in combination trials. Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is required.[11]
-
Intestinal Perforation: Fatal and serious cases have been reported.[11]
These severe immune-mediated toxicities have complicated the clinical use of Idelalisib and led to the termination of several combination trials in other settings.[12][20][21]
Key Grade ≥3 Adverse Events in Idelalisib Phase 3 Trial (Combination with Rituximab)[6][10]
| Adverse Event | Idelalisib Arm | Placebo Arm |
|---|---|---|
| Pneumonia | 6% | 8% |
| Pyrexia (Fever) | 6% | 1% |
| Febrile Neutropenia | 5% | 6% |
| Diarrhea or Colitis | 4% | 0% |
| Transaminase Elevation | 5% | 1% |
Conclusion
This compound and Idelalisib, while both potent PI3Kδ inhibitors, are tailored for vastly different clinical contexts.
Leniolisib stands out as a highly targeted therapy for a specific genetic disease, APDS. Its clinical development focused on correcting the underlying immunopathology, and it has demonstrated efficacy in normalizing immune cell populations and reducing lymphoproliferation with a very favorable safety profile.[3][8]
Idelalisib has proven to be a highly effective agent in relapsed CLL, offering significant survival benefits.[6][13] However, its utility is constrained by a substantial risk of severe and potentially fatal immune-mediated toxicities, necessitating a black box warning and careful patient monitoring.[10][11]
For drug development professionals, this comparison highlights the critical importance of the therapeutic window. Leniolisib's success in a rare disease is linked to its ability to normalize a hyperactive pathway with minimal off-target effects, resulting in a favorable risk-benefit balance. Idelalisib's journey underscores the challenge of managing on-target immune-mediated toxicities when inhibiting a key pathway in the broader context of cancer therapy, where patients are often older and more heavily pre-treated. The divergent paths of these two molecules offer valuable lessons in targeted therapy development, patient population selection, and the long-term management of on-target adverse events.
References
- 1. "Idelalisib and Rituximab in Relapsed Chronic Lymphocytic Leukemia" by R. R. Furman, J. P. Sharman et al. [academicworks.medicine.hofstra.edu]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extension Study of Idelalisib in Participants With Chronic Lymphocytic Leukemia (CLL) Who Participated in GS-US-312-0116 (NCT01539512) [clin.larvol.com]
- 5. Extension Study of Idelalisib in Participants With Chronic Lymphocytic Leukemia (CLL) Who Participated in GS-US-312-0116 (NCT01539512) | Clinical Research Trial Listing [centerwatch.com]
- 6. Idelalisib and rituximab in relapsed chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Adverse Event Monitoring & Management | ZYDELIG® (idelalisib) [zydelig.com]
- 12. | BioWorld [bioworld.com]
- 13. ascopubs.org [ascopubs.org]
- 14. frontiersin.org [frontiersin.org]
- 15. medjournal360.com [medjournal360.com]
- 16. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gilead.com [gilead.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDA Alerts Healthcare Professionals About Clinical Trials with Zydelig (idelalisib) in Combination with other Cancer Medicines | FDA [fda.gov]
A Comparative Analysis of Leniolisib Phosphate and PIK3CD Genetic Knockdown in Modulating the PI3Kδ Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of phosphoinositide 3-kinase delta (PI3Kδ) by Leniolisib Phosphate and the genetic knockdown of its catalytic subunit, PIK3CD. This analysis is intended to offer researchers and drug development professionals a clear understanding of these two methodologies for validating the therapeutic potential of targeting the PI3Kδ pathway, particularly in the context of Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).
Introduction to PI3Kδ and APDS
The PI3Kδ signaling pathway plays a critical role in the development, function, and survival of immune cells.[1][2] Gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ, lead to hyperactivation of this pathway.[3][4][5] This results in a primary immunodeficiency known as APDS, characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[6][7]
Leniolisib is a potent and selective small molecule inhibitor of PI3Kδ, and it is the first FDA-approved treatment for APDS.[1][8][9][10] Genetic knockdown of PIK3CD using techniques like siRNA or shRNA offers a research tool to study the functional consequences of reduced PI3Kδ expression. This guide will compare the efficacy, methodologies, and applications of these two approaches.
This compound: Pharmacological Inhibition of PI3Kδ
Leniolisib (brand name Joenja) is an oral, selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[9][11] Its mechanism of action involves binding to the active site of the p110δ subunit, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This blockade of PIP3 production leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is hyperactive in APDS.[4][9]
Efficacy Data from Clinical Trials
Clinical trials have demonstrated the efficacy of Leniolisib in treating patients with APDS. The key outcomes from a Phase III, randomized, placebo-controlled trial are summarized below.[6][7][11]
| Efficacy Endpoint | Leniolisib (70 mg twice daily) | Placebo | p-value |
| Change in Lymph Node Size (log10 sum of product of diameters) | Adjusted mean change of -0.25 | 0.0006 | |
| Change in Percentage of Naïve B Cells | Adjusted mean change of +37.30% | 0.0002 | |
| Reduction in Spleen Volume | Mean reduction of 40% | N/A |
Data from a 12-week treatment period in patients with APDS aged 12 years and older.[6][7][11]
These results show that Leniolisib significantly reduces lymphoproliferation and normalizes immune cell populations in APDS patients.[6][7][8]
PIK3CD Genetic Knockdown: A Research Tool for Target Validation
Genetic knockdown of PIK3CD using RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), is a powerful research method to investigate the function of the PI3Kδ enzyme. This approach allows for the specific reduction of p110δ protein expression, thereby mimicking the effect of a highly specific inhibitor.
While direct comparative clinical data between Leniolisib and PIK3CD knockdown in APDS patients is not available, preclinical studies using genetic knockdown have been instrumental in validating PI3Kδ as a therapeutic target. For instance, studies have shown that PIK3CD knockdown can reduce the tumorigenicity of certain cancer cells in vivo.[12]
Expected Outcomes of PIK3CD Knockdown in an APDS Model
Based on the known function of PI3Kδ, the expected outcomes of PIK3CD knockdown in a relevant cell line or animal model of APDS would include:
| Expected Outcome | Rationale |
| Reduced pAKT and pS6 levels | Direct consequence of decreased PI3Kδ activity and downstream signaling. |
| Normalization of B and T cell differentiation | Correction of the developmental blocks and imbalances seen in APDS. |
| Decreased cell proliferation | Inhibition of the hyperproliferative phenotype driven by the gain-of-function mutation. |
| Increased apoptosis of affected cells | Restoration of normal cell survival signals. |
Experimental Protocols
Leniolisib Phase III Clinical Trial Methodology
The efficacy of Leniolisib was established in a randomized, triple-blinded, placebo-controlled, multicenter trial (NCT02435173).[7][13]
-
Participants: 31 patients with a confirmed genetic diagnosis of APDS, aged 12 years and older.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of Leniolisib or a placebo orally twice daily for 12 weeks.[11]
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the log10 transformed sum of the product of diameters of index lymph nodes and the percentage of naïve B cells from baseline.[7][11]
-
Assessments: Lymph node size was assessed by imaging, and peripheral blood immunophenotyping was performed by flow cytometry.
General Protocol for PIK3CD Knockdown using siRNA
This protocol provides a general workflow for the transient knockdown of PIK3CD in a relevant immune cell line (e.g., a B-cell or T-cell line).
-
Cell Culture: Culture the target cells in appropriate media and conditions to ensure optimal growth and viability.
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the PIK3CD mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the cells with the PIK3CD-targeting siRNA or the control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein expression.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA level (e.g., using qRT-PCR) and the protein level (e.g., using Western blotting).
-
Functional Assays: Perform functional assays to evaluate the consequences of PIK3CD knockdown, such as measuring downstream signaling (pAKT levels), cell proliferation, and apoptosis.
Visualizing the Pathways and Workflows
PI3Kδ Signaling Pathway and Leniolisib's Point of Intervention
Caption: PI3Kδ signaling pathway and points of intervention.
Experimental Workflow for Comparing Leniolisib and PIK3CD Knockdown
Caption: Workflow for comparing Leniolisib and PIK3CD knockdown.
Conclusion
Both pharmacological inhibition with Leniolisib and genetic knockdown of PIK3CD are valuable approaches for studying the PI3Kδ pathway. Leniolisib provides a clinically relevant and readily applicable method to modulate PI3Kδ activity, with proven efficacy in treating APDS.[6][7][11] Genetic knockdown, on the other hand, offers a highly specific research tool for target validation and for dissecting the fundamental roles of PI3Kδ in cellular processes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIK3CD gene: MedlinePlus Genetics [medlineplus.gov]
- 6. A randomised, placebo-controlled, phase III trial of leniolisib in activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): Adolescent and adult subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. hcplive.com [hcplive.com]
- 11. medjournal360.com [medjournal360.com]
- 12. researchgate.net [researchgate.net]
- 13. contemporarypediatrics.com [contemporarypediatrics.com]
Cross-validation of Leniolisib Phosphate effects in different cell types.
A deep dive into the selective PI3Kδ inhibitor's effects across various cell types, benchmarked against other key inhibitors in its class.
This guide provides a comprehensive cross-validation of Leniolisib Phosphate's effects in different cell types for researchers, scientists, and drug development professionals. It offers a comparative analysis with other phosphoinositide 3-kinase (PI3K) delta inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Leniolisib is a potent and highly selective small-molecule inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is a critical signaling cascade involved in numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[3] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of B cells, T cells, neutrophils, and mast cells.[3]
In certain immune disorders and cancers, hyperactivity of the PI3Kδ pathway is a key driver of pathology. Leniolisib works by binding to the ATP-binding site of the p110δ catalytic subunit of PI3Kδ, blocking its kinase activity. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably Akt, which in turn modulates cellular processes and can restore normal immune cell function.[3]
Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of Leniolisib.
Comparative Efficacy and Selectivity
A key differentiator for Leniolisib is its high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| Inhibitor | Target(s) | IC50 (nM) vs PI3Kδ | Selectivity vs α | Selectivity vs β | Selectivity vs γ |
| Leniolisib | PI3Kδ | 11 | 28-fold | 43-fold | 257-fold |
| Idelalisib | PI3Kδ | 2.5 | ~40-fold | ~35-fold | ~800-fold |
| Duvelisib | PI3Kδ, γ | 2.5 (δ), 27 (γ) | >1000-fold (α) | ~34-fold (β) | 10-fold (γ) |
| Umbralisib | PI3Kδ, CK1ε | ~22 | High | High | High |
Table 1: Comparison of in vitro potency and selectivity of various PI3K inhibitors. Data compiled from multiple sources.
Cross-validation of Effects in Different Cell Types
Leniolisib has demonstrated significant effects across a range of immune cell types, consistent with the expression pattern of PI3Kδ.
B Lymphocytes
In patients with Activated PI3K Delta Syndrome (APDS), a disease caused by gain-of-function mutations in the gene encoding PI3Kδ, Leniolisib treatment leads to a significant increase in the proportion of naïve B cells and a reduction in transitional B cells.[4] This indicates a normalization of B cell development and function.
T Lymphocytes
Leniolisib has been shown to reduce the number of senescent T cells and improve the overall T cell phenotype in APDS patients.[5]
Neutrophils, Monocytes, and Mast Cells
The central role of PI3Kδ in the function of innate immune cells suggests that Leniolisib can modulate their activity.[3] While specific quantitative data for Leniolisib in these cell types is emerging, the known functions of PI3Kδ in neutrophil migration, monocyte activation, and mast cell degranulation point to its potential to impact these processes.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize PI3K inhibitors.
Measurement of PI3Kδ Pathway Inhibition (pAkt Flow Cytometry)
This assay quantifies the phosphorylation of Akt, a key downstream effector of PI3K, as a measure of pathway inhibition.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation (Optional): For some applications, cells can be stimulated to activate the PI3K pathway (e.g., with anti-IgM for B cells).
-
Inhibitor Treatment: Incubate cells with varying concentrations of Leniolisib or other PI3K inhibitors for a specified time (e.g., 30 minutes).
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization: Permeabilize the cell membranes using a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer) to allow antibodies to access intracellular targets.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD19 for B cells) and an antibody specific for phosphorylated Akt (pAkt Ser473).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pAkt in the target cell population. A decrease in pAkt MFI indicates inhibition of the PI3K pathway.
Figure 2: Workflow for measuring pAkt levels by flow cytometry.
Cell Proliferation Assay (CCK-8 or MTT)
This colorimetric assay measures cell proliferation and viability based on the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., lymphocytes) in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Add serial dilutions of Leniolisib or other inhibitors to the wells and incubate for a desired period (e.g., 48-72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Mast Cell Degranulation Assay
This assay measures the release of granule contents (e.g., β-hexosaminidase) from mast cells upon stimulation, a key event in allergic and inflammatory responses.
Protocol:
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitization (for IgE-mediated degranulation): Sensitize cells with IgE overnight.
-
Inhibitor Treatment: Pre-incubate the cells with Leniolisib or other inhibitors.
-
Stimulation: Induce degranulation with a stimulant (e.g., antigen for IgE-sensitized cells, or a calcium ionophore like A23187).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Measure the activity of a granule-associated enzyme (e.g., β-hexosaminidase) in the supernatant using a colorimetric substrate.
-
Data Analysis: Express the amount of degranulation as a percentage of the total enzyme content (determined by lysing the cells).
Comparison with Other PI3K Delta Inhibitors
While several PI3Kδ inhibitors have been developed, their clinical use has been varied due to differences in efficacy and safety profiles.
-
Idelalisib: The first-in-class PI3Kδ inhibitor, approved for certain B-cell malignancies. Its use has been associated with significant immune-mediated toxicities, including colitis and pneumonitis.
-
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, also approved for B-cell cancers. It shares some of the toxicity concerns of idelalisib.
-
Umbralisib: A more recent PI3Kδ and casein kinase 1 epsilon (CK1ε) inhibitor that was developed to have an improved safety profile.
Leniolisib's high selectivity for PI3Kδ is thought to contribute to its favorable safety profile observed in clinical trials for APDS, with a lower incidence of the severe immune-mediated adverse events seen with less selective inhibitors.[6]
Figure 3: A comparative overview of key PI3Kδ inhibitors.
Conclusion
This compound represents a significant advancement in the targeted therapy of diseases driven by PI3Kδ hyperactivation. Its high selectivity for the delta isoform translates into a promising efficacy and safety profile, particularly demonstrated in the context of APDS. This guide provides a foundational framework for researchers to understand and further investigate the comparative effects of Leniolisib in various cellular contexts, ultimately aiding in the development of novel therapeutic strategies for a range of immune-mediated disorders and cancers.
References
- 1. ijbs.com [ijbs.com]
- 2. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharming.com [pharming.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
Leniolisib Phosphate vs. Duvelisib: A Comparative Guide to In Vitro B Cell Proliferation Inhibition
This guide provides a detailed comparison of Leniolisib Phosphate and Duvelisib, focusing on their in vitro effects on B cell proliferation. The information is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
Leniolisib and Duvelisib are both small molecule inhibitors targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade for B cell proliferation, differentiation, and survival.[1][2] While both drugs impact B cell function, they differ in their isoform selectivity. Leniolisib is a selective inhibitor of the PI3K delta (PI3Kδ) isoform, whereas Duvelisib is a dual inhibitor of both PI3Kδ and PI3K gamma (PI3Kγ).[3][4][5] This difference in mechanism of action is key to understanding their respective biological effects and potential therapeutic applications.
Mechanism of Action
The PI3K pathway is initiated downstream of various cell surface receptors, including the B cell receptor (BCR). Activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes including proliferation and survival.
-
This compound: As a selective PI3Kδ inhibitor, Leniolisib specifically blocks the p110δ catalytic subunit.[3] This isoform is predominantly expressed in hematopoietic cells and is crucial for B cell signaling. By inhibiting PI3Kδ, Leniolisib effectively dampens the downstream signaling cascade, leading to reduced B cell proliferation and activation.[3]
-
Duvelisib: By targeting both PI3Kδ and PI3Kγ, Duvelisib has a broader mechanism of action.[4][5] The inhibition of PI3Kδ directly impacts B cell proliferation and survival.[5] The concurrent inhibition of PI3Kγ, which is involved in T cell signaling and migration, can also indirectly affect the tumor microenvironment.[4]
Quantitative Data on B Cell Proliferation Inhibition
The following table summarizes the available quantitative data on the in vitro inhibitory effects of Leniolisib and Duvelisib on B cell function. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Compound | Target(s) | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | PI3Kδ | Cell-free enzyme assay | - | IC50 | 11 nM | [3][6] |
| PI3Kδ | B cell proliferation assay | Naïve B cells (healthy donors) | Effective Concentration | 30 nM | [7] | |
| Duvelisib | PI3Kδ | Cell-free enzyme assay | - | IC50 | 2.5 nM | [6] |
| PI3Kγ | Cell-free enzyme assay | - | IC50 | - | ||
| PI3Kδ/γ | Viability Assay | Chronic Lymphocytic Leukemia (CLL) cells | IC50 (96h) | 1 µM | ||
| PI3Kδ/γ | B cell proliferation assay | - | IC50 | 20 nM | [8] |
Experimental Protocols
This section outlines a general protocol for an in vitro B cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE) and flow cytometry, based on established methodologies.[9][10][11] This method allows for the tracking of cell divisions.
Objective: To determine the effect of this compound and Duvelisib on the proliferation of primary B cells stimulated in vitro.
Materials:
-
Primary B cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-IgM antibody (for B cell stimulation)
-
Interleukin-4 (IL-4) (as a co-stimulant)
-
This compound and Duvelisib (dissolved in DMSO to create stock solutions)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
B Cell Isolation: Isolate primary B cells from PBMCs using a commercially available B cell isolation kit (negative selection is recommended to avoid unintentional activation).
-
CFSE Labeling:
-
Resuspend the isolated B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.
-
-
Cell Seeding: Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Duvelisib in complete RPMI-1640 medium.
-
Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control.
-
-
B Cell Stimulation:
-
To all wells except the unstimulated control, add anti-IgM antibody (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce B cell proliferation.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live B cell population.
-
Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition. Each peak in the histogram represents a successive generation of divided cells.
-
Calculate the IC50 value for proliferation inhibition for each compound.
-
Visualizations
Caption: PI3K Signaling Pathway in B Cells and Points of Inhibition.
Caption: Experimental Workflow for In Vitro B Cell Proliferation Assay.
References
- 1. JADPRO | A Review of PI3K Inhibitors in B-Cell Malignancies [jadpro.com]
- 2. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Leniolisib Phosphate and Seletalisib: Next-Generation PI3Kδ Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: Leniolisib Phosphate and Seletalisib. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.
This compound (Joenja®), developed by Pharming Group N.V., recently became the first FDA-approved treatment for activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS), a rare primary immunodeficiency.[1][2] Seletalisib, developed by UCB Pharma, has been investigated in clinical trials for APDS and other immune-mediated conditions, such as primary Sjögren's syndrome.[3][4] Both molecules are potent and selective inhibitors of the p110δ catalytic subunit of PI3K, a critical enzyme in the signaling pathways of immune cells.[5][6]
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both Leniolisib and Seletalisib are small molecule inhibitors that target the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5][6] The PI3Kδ enzyme is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of B cells and T cells.[5][6]
In normal immune function, the activation of cell surface receptors, such as the B-cell receptor (BCR) or T-cell receptor (TCR), leads to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a cascade of downstream effectors, including the mammalian target of rapamycin (mTOR), which ultimately regulate cellular processes such as cell growth, proliferation, survival, and differentiation.[7]
In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene lead to hyperactivation of the PI3Kδ pathway.[1] This dysregulation results in abnormal B and T cell function, leading to immunodeficiency, lymphoproliferation, and autoimmunity.[1] Leniolisib and Seletalisib, by selectively inhibiting PI3Kδ, aim to normalize this aberrant signaling, thereby restoring immune homeostasis.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Seletalisib, focusing on their biochemical potency, selectivity, and clinical efficacy.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | Seletalisib |
| PI3Kδ IC50 | 11 nM[8] | 12 nM |
| Selectivity vs. PI3Kα | 28-fold[9] | Information not available |
| Selectivity vs. PI3Kβ | 43-fold[9] | Information not available |
| Selectivity vs. PI3Kγ | 257-fold[9] | Information not available |
Table 2: Clinical Trial Data in APDS
| Parameter | This compound (Phase 3, NCT02435173)[10] | Seletalisib (Phase 1b)[3] |
| Patient Population | 31 patients (≥12 years) with APDS | 7 patients (median age 15 years) with APDS1 or APDS2 |
| Dosing | 70 mg twice daily | 15-25 mg once daily |
| Primary Endpoints | Change in lymph node size and percentage of naïve B cells | Safety and tolerability |
| Key Efficacy Outcomes | - Significant reduction in the sum of product of diameters of index lymph nodes vs. placebo- Significant increase in the percentage of naïve B cells vs. placebo- 62.7% reduction in lymph node size and 37.6% reduction in spleen volume[8] | - Improved peripheral lymphadenopathy (n=2)- Improved lung function (n=1)- Improved thrombocyte counts (n=1)- Improved chronic enteropathy (n=1) |
| Adverse Events | Most adverse events were mild (Grade 1-2)[8] | Seletalisib-related adverse events in 4 of 7 patients, including increased hepatic enzymes, dizziness, and aphthous ulcer. Serious adverse events in 3 of 7 patients, including hospitalization, colitis, and potential drug-induced liver injury.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of Leniolisib and Seletalisib.
PI3Kδ Enzyme Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kδ.
-
Reagents and Materials :
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP (with radiolabeled γ-³²P-ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (Leniolisib or Seletalisib) dissolved in DMSO
-
Phosphatidylserine vesicles
-
Stop solution (e.g., 100 mM EDTA)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, combine the PI3Kδ enzyme, PIP2/phosphatidylserine vesicles, and the test compound in kinase buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphorimager screen to detect the radiolabeled PIP3 product.
-
Quantify the amount of PIP3 produced in the presence of different concentrations of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
pAkt Flow Cytometry Assay in Whole Blood (Pharmacodynamic Assay)
This assay measures the phosphorylation of Akt, a downstream target of PI3Kδ, in specific immune cell populations to assess the pharmacodynamic effect of the inhibitor.
-
Reagents and Materials :
-
Whole blood samples from treated subjects
-
B-cell stimulant (e.g., anti-IgM antibody)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B-cells) and intracellular pAkt (e.g., anti-pAkt Ser473)
-
Flow cytometer
-
-
Procedure :
-
Collect whole blood samples at specified time points before and after drug administration.
-
Aliquot the whole blood into flow cytometry tubes.
-
For stimulated samples, add the B-cell stimulant (e.g., anti-IgM) and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Immediately fix the cells by adding pre-warmed fixation buffer and incubate.
-
Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.
-
Wash the cells with staining buffer.
-
Stain the cells with the antibody cocktail containing antibodies against cell surface markers and intracellular pAkt.
-
Incubate in the dark at room temperature.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the B-cell population (CD19+) and quantifying the median fluorescence intensity (MFI) of the pAkt signal.
-
Summary and Conclusion
This compound and Seletalisib are both potent and selective inhibitors of PI3Kδ with the potential to treat immune-mediated diseases driven by the hyperactivation of this pathway. Leniolisib has successfully navigated clinical trials for APDS and has gained regulatory approval, demonstrating a favorable safety and efficacy profile in this patient population.[1][10] Seletalisib has also shown promise in early clinical studies for APDS and other autoimmune conditions, although its development has been associated with some adverse events that warrant further investigation.[3][4]
The quantitative data presented here highlight the similar in vitro potency of the two compounds against PI3Kδ. The more extensive clinical data available for Leniolisib provides a clearer picture of its clinical utility and safety in APDS. For researchers and drug developers, the choice between these or similar molecules will depend on a thorough evaluation of their complete preclinical and clinical data packages, including a detailed assessment of their off-target effects, pharmacokinetic and pharmacodynamic profiles, and long-term safety. The experimental protocols provided serve as a foundation for the continued investigation and comparison of novel PI3Kδ inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-4 upregulates Igα and Igβ protein, resulting in augmented IgM maturation and BCR-triggered B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ashpublications.org [ashpublications.org]
- 10. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Leniolisib Phosphate: A Comparative Analysis of Reproducibility in APDS Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leniolisib Phosphate's performance with alternative treatments for Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), a rare primary immunodeficiency. The findings are based on a comprehensive review of published clinical trial data and observational studies, with a focus on the reproducibility of outcomes across different research settings.
Executive Summary
This compound, a selective PI3Kδ inhibitor, has demonstrated statistically significant and reproducible efficacy in treating the underlying immune dysregulation and lymphoproliferation associated with APDS. The pivotal Phase 3, randomized, placebo-controlled trial (NCT02435173) provides the most robust evidence for its effectiveness. While alternative treatments like sirolimus and rituximab have shown some benefit in managing APDS symptoms, the evidence is largely derived from smaller, non-randomized studies, making direct comparisons and assessments of reproducibility challenging. Leniolisib stands out as the only approved targeted therapy for APDS with a well-documented and consistent clinical profile.
Comparative Performance Data
The following tables summarize the quantitative data from clinical studies on this compound and alternative treatments for APDS.
Table 1: Efficacy of this compound in APDS (Phase 3 Trial Data) [1][2][3]
| Endpoint | Leniolisib (n=21) | Placebo (n=10) | Adjusted Mean Difference (95% CI) | P-value |
| Change in Lymph Node Size (log10 SPD) | -0.25 | - | -0.25 (-0.38, -0.12) | 0.0006 |
| Change in Naïve B Cells (%) | 37.3 | - | 37.30 (24.06, 50.54) | 0.0002 |
| Change in Spleen Volume (cm³) | -186 | - | -186 (-297, -76.2) | 0.0020 |
Table 2: Efficacy of Alternative Treatments for APDS (Observational Data)
| Treatment | Endpoint | Reported Efficacy | Study Type |
| Sirolimus | Lymphoproliferation | Complete or partial response in 19/25 patients.[4] | Registry Data |
| Lymphadenopathy & Splenomegaly | Reduction in lymph node size and spleen volume.[5][6] | Case Series/Report | |
| Naïve T Cell Percentage | Increase in naïve T cell percentages.[6] | Case Report | |
| Rituximab | Lymphoproliferation | Clinical benefit in managing non-neoplastic lymphoproliferation.[4] | Case Series |
| B-Cell Levels | Induces full B-cell depletion.[7] | Retrospective Study |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for assessing the reproducibility of the findings.
Leniolisib Phase 3 Clinical Trial (NCT02435173) Methodology[1][2][3]
-
Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.
-
Participants: 31 patients aged 12 years or older with a confirmed genetic mutation in PIK3CD or PIK3R1 and clinical manifestations of APDS.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of this compound or a placebo orally, twice daily.
-
Primary Endpoints:
-
Change in Lymph Node Size: Assessed by measuring the sum of the products of the diameters (SPD) of up to six target lymph nodes using CT or MRI scans at baseline and week 12. The log10 transformation of the SPD was used for analysis.
-
Change in Percentage of Naïve B Cells: Peripheral blood samples were collected at baseline and week 12. The percentage of naïve B cells (CD19+IgD+CD27-) within the total B cell population was determined by flow cytometry.
-
-
Secondary Endpoints: Included changes in spleen volume, immune cell subsets, and safety assessments.
Sirolimus and Rituximab Study Methodologies
The methodologies for the sirolimus and rituximab studies are less standardized due to their observational nature.
-
Sirolimus: Efficacy was typically assessed through clinical evaluation of lymphadenopathy and splenomegaly, often supplemented with imaging (CT or MRI). Immunophenotyping to assess changes in lymphocyte subsets was performed in some cases.[5][6]
-
Rituximab: The primary measure of efficacy was the depletion of circulating CD20+ B cells, as measured by flow cytometry. Clinical improvement in lymphoproliferation was a secondary observational endpoint.[7]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway and Leniolisib's Mechanism of Action
Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In APDS, gain-of-function mutations in the genes encoding PI3Kδ lead to its hyperactivity, resulting in the overproduction of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the subsequent activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Leniolisib works by blocking the catalytic activity of PI3Kδ, thereby reducing PIP3 levels and downregulating the entire downstream signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Leniolisib.
Leniolisib Phase 3 Trial Workflow
The workflow for the pivotal Leniolisib Phase 3 trial followed a structured and rigorous process to ensure the reproducibility and validity of the findings.
Caption: Workflow of the Leniolisib Phase 3 clinical trial.
Conclusion
The available evidence strongly supports the reproducible efficacy of this compound in the treatment of APDS. The robust design and consistent results of the Phase 3 clinical trial provide a high level of confidence in its ability to address the core manifestations of the disease. While alternative treatments such as sirolimus and rituximab may offer some clinical benefit, the lack of controlled, comparative data limits the ability to definitively assess their reproducibility and relative effectiveness. This compound currently stands as the therapeutic with the most substantial and consistent evidence base for the targeted treatment of APDS.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, Placebo-Controlled, Phase 3 Trial of PI3Kδ Inhibitor Leniolisib for Activated PI3Kδ Syndrome. - OAK Open Access Archive [oak.novartis.com]
- 4. The Treatment of Activated PI3Kδ Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Sirolimus Treatment for Korean Patients with Activated Phosphoinositide 3-kinase δ Syndrome 1: the First Case Series in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. B Cell Reconstitution after Rituximab Treatment in Idiopathic Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Leniolisib Phosphate Against Standard-of-Care in Activated PI3K Delta Syndrome (APDS) Research
A Comparative Guide for Researchers and Drug Development Professionals
Activated PI3K Delta Syndrome (APDS), a primary immunodeficiency, results from gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the phosphoinositide 3-kinase δ (PI3Kδ) signaling pathway.[1][2][3] This hyperactivation disrupts immune cell development and function, causing a range of symptoms including recurrent severe infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[4][5][6] This guide provides a comprehensive comparison of Leniolisib Phosphate (Joenja®), the first FDA-approved targeted therapy for APDS, against the current standard-of-care treatments.[7][8]
Executive Summary
Leniolisib, a selective PI3Kδ inhibitor, directly targets the underlying cause of APDS by modulating the hyperactive signaling pathway.[7][9] This approach marks a significant advancement from standard-of-care therapies, which have traditionally focused on managing the symptoms of the disease.[4][10][11] Clinical trial data demonstrates that Leniolisib significantly reduces lymphoproliferation and normalizes immune cell populations, offering a targeted, disease-modifying treatment option.[12][13][14]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data for this compound compared to placebo and standard-of-care in patients with APDS.
Table 1: Efficacy of Leniolisib vs. Placebo in a Phase 3 Clinical Trial (12 weeks) [12][13]
| Efficacy Endpoint | Leniolisib (n=21) | Placebo (n=10) | Adjusted Mean Difference (95% CI) | P-value |
| Change in Index Lymph Node Size | Reduction | Increase | -0.25 (-0.38, -0.12) | 0.0006 |
| Change in Percentage of Naïve B Cells | Increase | Decrease | 37.30 (24.06, 50.54) | 0.0002 |
| Change in Spleen Volume (cm³) | Reduction | Increase | -186 (-297, -76.2) | 0.0020 |
| Change in Serum IgM Level (mg/dL) | -208.26 | -10.00 | - | - |
Table 2: Leniolisib vs. Standard of Care - Long-Term Outcomes (Externally Controlled Study) [15][16][17]
| Outcome Measure | Leniolisib-Treated Group (n=37) | Standard of Care Group | Result |
| Annual Rate of Respiratory Tract Infections | Significantly Reduced | - | Rate Ratio: 0.34 (95% CI: 0.19, 0.59) |
| Change in Serum IgM Levels (g/L) | Significantly Reduced | - | Treatment Effect: -1.09 (95% CI: -1.78, -0.39), P=0.002 |
Table 3: Safety and Tolerability of Leniolisib vs. Placebo (12 weeks) [13][18]
| Safety Endpoint | Leniolisib (n=21) | Placebo (n=10) |
| Patients with Adverse Events | 85% | 90% |
| Drug-Related Adverse Events | 23.8% | 30.0% |
| Serious Adverse Events Related to Treatment | None Reported | None Reported |
Experimental Protocols
Phase 3 Randomized, Placebo-Controlled Trial of Leniolisib (NCT02435173)[12][13]
-
Objective: To evaluate the efficacy and safety of Leniolisib in patients with APDS.
-
Study Design: A 12-week, randomized, triple-blinded, placebo-controlled, fixed-dose study.
-
Patient Population: 31 patients aged 12 years and older with a confirmed genetic diagnosis of APDS.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 70 mg of Leniolisib or a placebo orally twice daily for 12 weeks.
-
Co-Primary Endpoints:
-
The change from baseline in the log10-transformed sum of the product of diameters of index lymph nodes.
-
The change from baseline in the percentage of naïve B cells out of total B cells.
-
-
Key Secondary Endpoints: Included changes in spleen volume and key immune cell subsets.
-
Assessments: Efficacy and safety assessments were performed at days 15, 29, 57, and 85.
Externally Controlled Study Comparing Leniolisib to Standard of Care[15][16][17]
-
Objective: To compare the long-term effects of Leniolisib on the annual rate of respiratory tract infections and serum IgM levels versus the current standard of care.
-
Study Design: An externally controlled study utilizing data from the Leniolisib single-arm open-label extension study (NCT02859727) and the European Society for Immunodeficiencies (ESID) registry.
-
Patient Population: The Leniolisib-treated group included 37 participants. The standard of care control group consisted of 62 participants for the respiratory tract infection analysis and 49 for the serum IgM analysis.
-
Statistical Analysis: Baseline characteristics between the groups were balanced using inverse probability of treatment weighting.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PI3Kδ signaling pathway and the inhibitory action of Leniolisib.
Experimental Workflow of the Phase 3 Leniolisib Trial
Caption: Workflow of the Phase 3 clinical trial for Leniolisib in APDS.
Logical Comparison: Leniolisib vs. Standard of Care
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rarediseases.org [rarediseases.org]
- 5. researchgate.net [researchgate.net]
- 6. An updated review on activated PI3 kinase delta syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leniolisib - Wikipedia [en.wikipedia.org]
- 8. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ipopi.org [ipopi.org]
- 11. Activated PI3Kδ syndrome – reviewing challenges in diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medjournal360.com [medjournal360.com]
- 13. ashpublications.org [ashpublications.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative efficacy of leniolisib (CDZ173) versus standard of care on rates of respiratory tract infection and serum immunoglobulin M (IgM) levels among individuals with activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): an externally controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of leniolisib (CDZ173) versus standard of care on rates of respiratory tract infection and serum immunoglobulin M (IgM) levels among individuals with activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): an externally controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
Leniolisib Phosphate vs. mTOR Inhibitors: A Comparative Analysis of In Vivo Efficacy
A detailed examination of the in vivo performance of Leniolisib Phosphate, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, against established mTOR inhibitors, supported by experimental data from preclinical models of autoimmune disease and lymphoma.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound and mTOR inhibitors, such as sirolimus (rapamycin) and everolimus. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, methodologies, and underlying signaling pathways.
At a Glance: Key Efficacy Data
The following tables summarize the key in vivo efficacy data for this compound and mTOR inhibitors in relevant preclinical models.
Table 1: In Vivo Efficacy in a Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)
| Parameter | This compound | Sirolimus (Rapamycin) |
| Dose | 40 and 80 mg/kg, daily oral gavage for 7 weeks | 1 mg/kg, intraperitoneal injection, every other day for 12 weeks |
| Spleen Weight | Significant decrease at both 40 and 80 mg/kg doses.[1] | Significantly reduced. |
| Lymph Node Weight | Significant decrease at 80 mg/kg.[1] | Significantly reduced. |
| Leukocytes | Decrease in white blood cells, lymphocytes, and monocytes at 80 mg/kg.[1] | Not explicitly reported in the provided search results. |
| T-Cells | Significant decrease in CD4-/CD8- double-negative T cells and CD3+ T cells in blood, spleen, and lymph nodes at 80 mg/kg.[1][2] | Increased frequency of regulatory T cells (Tregs). |
| B-Cells | Decrease in CD19+ B cells in the spleen.[1] | Not explicitly reported in the provided search results. |
| Proteinuria | Significant decrease in urinary protein at 3 weeks.[1][2] | Attenuated proteinuria. |
| Anti-dsDNA Antibodies | Not explicitly reported in the provided search results. | Lowered serum levels.[3] |
Table 2: In Vivo Efficacy in a Murine Xenograft Model of Lymphoma
| Parameter | This compound | Everolimus |
| Model | Not available in a comparable lymphoma model from the search results. | Eμ-Myc lymphoma model |
| Dose | - | Daily oral administration |
| Tumor Growth Inhibition | - | Significantly inhibited tumor growth.[4] |
| Survival | - | Median survival of 53 days compared to 25 days for placebo.[4] |
| Mechanism | - | Restored oncogene-induced senescence.[4] |
Signaling Pathways: A Visual Guide
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both this compound and mTOR inhibitors target this pathway, but at different key nodes.
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5][6][7] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of B cells and T cells.[5][6][7] By inhibiting PI3Kδ, Leniolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This, in turn, prevents the activation of downstream signaling molecules like AKT and mTOR.[5][8]
mTOR inhibitors, such as sirolimus and everolimus, act further down the pathway. They target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1][9] mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.[10] By inhibiting mTOR, these drugs suppress the proliferation and activation of T and B cells.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the animal models discussed.
Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)
-
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice are a commonly used genetic model for systemic lupus erythematosus. These mice spontaneously develop an autoimmune disease that mirrors many of the pathologies seen in human SLE, including lymphadenopathy, splenomegaly, production of autoantibodies, and glomerulonephritis.[11][12]
-
Treatment Administration:
-
Efficacy Endpoints:
-
Clinical Signs: Monitoring of proteinuria weekly.[1]
-
Organ Weight: Spleen and lymph nodes are collected and weighed at the end of the study.[1]
-
Serology: Serum levels of anti-dsDNA antibodies are measured by ELISA.[3]
-
Immunophenotyping: Lymphocyte subsets in blood, spleen, and lymph nodes are analyzed by flow cytometry.[1]
-
Murine Xenograft Model of Lymphoma
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Human lymphoma cell lines (e.g., Eμ-Myc) are injected subcutaneously or intravenously into the mice.[4]
-
Treatment Administration:
-
Everolimus: Administered orally once daily. Dosing can vary, for example, 5 mg/kg.[13]
-
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (length x width²)/2 is often used to calculate tumor volume.[13][14]
-
Survival: The lifespan of the mice in the treatment and control groups is monitored.[4]
-
Biomarker Analysis: At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, Ki67 for proliferation, TUNEL for apoptosis) and Western blotting to assess the phosphorylation status of mTOR pathway proteins.[13]
-
Conclusion
This comparative guide highlights the distinct yet related mechanisms of action and in vivo efficacy of this compound and mTOR inhibitors. This compound, with its targeted inhibition of PI3Kδ, shows significant promise in modulating the immune dysregulation characteristic of certain autoimmune conditions, as demonstrated in the MRL/lpr lupus model. mTOR inhibitors, on the other hand, have a broader impact on the PI3K/AKT/mTOR pathway and have established efficacy in both autoimmune and oncology settings.
The choice between these therapeutic strategies will likely depend on the specific disease context, the desired level of immunosuppression, and the safety profile. The preclinical data presented here provide a strong foundation for further investigation and clinical positioning of these important classes of inhibitors. The detailed experimental protocols offer a framework for designing future comparative studies to further elucidate their relative therapeutic potential.
References
- 1. Immunoregulatory Functions of mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin relieves lupus nephritis by regulating TIM-3 and CD4+CD25+Foxp3+ Treg cells in an MRL/lpr mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Sirolimus - Wikipedia [en.wikipedia.org]
- 10. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 12. Rapamycin reverses the senescent phenotype and improves immunoregulation of mesenchymal stem cells from MRL/lpr mice and systemic lupus erythematosus patients through inhibition of the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Leniolisib Phosphate
This guide provides crucial safety and logistical information for the proper disposal of Leniolisib Phosphate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining laboratory safety and environmental compliance.
Core Safety and Handling Summary
Proper handling is the first step in safe disposal. Below is a summary of key safety measures to be taken when handling this compound.
| Precaution Category | Specific Recommendations | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear. | [1] |
| Ventilation | Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust and aerosols. | [2] |
| Contact Avoidance | Avoid contact with eyes and skin. In case of contact, flush immediately with large amounts of water. | [2] |
| Spill Management | For spills, avoid dust formation. Collect the material mechanically and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains. | [3][4] |
This compound Disposal Protocol
While this compound is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is imperative to follow systematic disposal procedures in line with laboratory best practices and local regulations.[2][3] One SDS suggests that smaller quantities may be disposed of with household waste; however, it also mandates that disposal must adhere to official regulations.[3] Never discharge this compound into the sewer system. [3]
Step 1: Initial Assessment and Waste Collection
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerize: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a dedicated, clearly labeled, and sealed container.
Step 2: Consultation with EHS
-
Contact EHS: Before proceeding with disposal, consult your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations.
-
Provide Information: Be prepared to provide the SDS and an estimate of the quantity of waste to be disposed of.
Step 3: Following Institutional Procedures
-
Adhere to Guidance: Follow the specific disposal protocol provided by your EHS office. This may involve packaging, labeling, and arranging for a pickup by a certified hazardous waste contractor.
Step 4: Documentation
-
Keep Records: Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your laboratory's standard operating procedures.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to comply with institutional and local regulations. Always consult your EHS office for specific disposal instructions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
